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3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride Documentation Hub

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  • Product: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
  • CAS: 1205682-24-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

This technical guide details the synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride . This scaffold is a sulfur-containing isostere of the granatanone (pseudopelletierine) system, often utilized in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride . This scaffold is a sulfur-containing isostere of the granatanone (pseudopelletierine) system, often utilized in medicinal chemistry for developing anti-arrhythmic agents (Class III) and ligands for neuroreceptors (e.g., sigma or muscarinic receptors).

The synthesis follows a Robinson-Schöpf condensation , a biomimetic double Mannich reaction that constructs the bicyclic core in a single step from acyclic precursors.

Executive Summary

  • Target Compound: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride[1][2]

  • CAS Registry: 1419101-38-4 (related analogs)

  • Molecular Formula: C₇H₁₁NOS · HCl

  • Core Methodology: Robinson-Schöpf Condensation (Double Mannich).[3]

  • Key Challenge: The instability of the sulfur-containing dialdehyde precursor requires in situ generation or careful handling of the acetal intermediate.

  • Applications: Precursor for Class III anti-arrhythmic agents (e.g., tedisamil analogs) and conformationally restricted pharmacological probes.

Retrosynthetic Analysis

The bicyclic [3.3.1] nonane skeleton is best disconnected at the bridgehead carbons (C1 and C5). The nitrogen atom (N9) serves as the bridge, while the two "wings" of the bicycle are derived from a dialdehyde and a ketone dicarboxylic acid.

  • Fragment A (Sulfur Wing): 2,2'-Thiodiacetaldehyde (provides C2-S3-C4).

  • Fragment B (Ketone Wing): 1,3-Acetonedicarboxylic acid (provides C6-C7(=O)-C8).

  • Fragment C (Bridge): Primary amine (Methylamine or Ammonia).

Retrosynthesis cluster_legend Fragment Origin Target 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Precursors Precursors Target->Precursors Robinson-Schöpf Disconnection Thiodiacetaldehyde 2,2'-Thiodiacetaldehyde (S(CH₂CHO)₂) Precursors->Thiodiacetaldehyde Amine Amine Source (R-NH₂) Precursors->Amine AcetoneDiAcid 1,3-Acetonedicarboxylic Acid Precursors->AcetoneDiAcid Thiodiacetaldehyde->Target C2-S3-C4 Amine->Target N9 Bridge AcetoneDiAcid->Target C6-C7-C8

Caption: Retrosynthetic breakdown of the 3-thia-9-azabicyclo[3.3.1]nonane skeleton.

Experimental Protocol

Phase 1: Precursor Preparation

The dialdehyde 2,2'-thiodiacetaldehyde is unstable and prone to polymerization. It must be generated from its stable bis-acetal precursor, bis(2,2-diethoxyethyl)sulfide .

Step 1.1: Synthesis of Bis(2,2-diethoxyethyl)sulfide

Reaction: Nucleophilic substitution of chloroacetaldehyde diethyl acetal with sodium sulfide.

ReagentEquiv.[4][5]Role
Chloroacetaldehyde diethyl acetal2.0Electrophile
Sodium Sulfide nonahydrate (Na₂S·9H₂O)1.0Nucleophile (Sulfur source)
Ethanol (95%)SolventMedium

Protocol:

  • Dissolve Na₂S·9H₂O (24.0 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add chloroacetaldehyde diethyl acetal (30.5 g, 0.2 mol) dropwise over 30 minutes.

  • Reflux the mixture for 12 hours. Sodium chloride will precipitate.

  • Cool to room temperature and filter off the salts.

  • Concentrate the filtrate under reduced pressure.

  • Distill the residue in vacuo (approx. 140–145°C at 10 mmHg) to obtain the pure acetal as a colorless oil.

Step 1.2: Preparation of Acetonedicarboxylic Acid

Note: Commercial acetonedicarboxylic acid is often impure due to spontaneous decarboxylation. Fresh preparation is recommended.

Protocol:

  • Add Citric Acid Monohydrate (50 g) to fuming Sulfuric Acid (20% SO₃, 80 mL) at 0°C.

  • Stir vigorously while maintaining temperature <10°C. Evolution of CO gas will occur.

  • After 30 minutes, pour the mixture onto crushed ice (200 g).

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Dry organic layer over MgSO₄ and evaporate to obtain the crude crystalline acid. Store at -20°C if not using immediately.

Phase 2: Robinson-Schöpf Condensation

This is the critical ring-forming step. The pH must be strictly controlled (pH 5.0–6.0) to favor the formation of the iminium species while preventing polymerization of the aldehyde.

Materials:

  • Bis(2,2-diethoxyethyl)sulfide (from Phase 1)

  • Methylamine Hydrochloride (or Ammonium Chloride for the NH-analog)

  • Acetonedicarboxylic Acid[3][6]

  • Hydrochloric Acid (1 M)

  • Sodium Hydrogen Phosphate (Na₂HPO₄) buffer

Protocol:

  • Aldehyde Deprotection:

    • In a 1L reaction flask, dissolve Bis(2,2-diethoxyethyl)sulfide (13.3 g, 50 mmol) in 0.1 M HCl (100 mL).

    • Stir at 40°C for 2 hours to hydrolyze the acetal. The solution will become homogenous.

    • Checkpoint: Verify hydrolysis by TLC (disappearance of non-polar acetal).

  • Condensation:

    • Cool the hydrolyzed solution to 20°C.

    • Add Methylamine Hydrochloride (3.4 g, 50 mmol) (Use NH₄Cl for the N-H parent).

    • Add Acetonedicarboxylic Acid (7.3 g, 50 mmol) dissolved in water (50 mL).

    • pH Adjustment: Immediately adjust the pH to 5.5 using dilute NaOH or Na₂HPO₄ buffer. Critical: pH > 7 causes polymerization; pH < 3 inhibits iminium formation.

  • Reaction & Decarboxylation:

    • Stir the mixture at room temperature for 48 hours. CO₂ evolution indicates the double decarboxylation is proceeding.

    • To ensure complete decarboxylation, heat the mixture to 50°C for the final 2 hours.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Basify to pH 10 using 40% NaOH solution. The crude amine base may precipitate or form an oil.

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude 3-thia-9-methyl-9-azabicyclo[3.3.1]nonan-7-one .

Phase 3: Hydrochloride Salt Formation

The free base is an oil or low-melting solid. The hydrochloride salt is stable and crystalline.

Protocol:

  • Dissolve the crude free base (approx. 5 g) in anhydrous Ethanol (20 mL).

  • Place the flask in an ice bath.

  • Add 2.0 M HCl in Diethyl Ether dropwise with stirring until the solution reaches pH 2.

  • A white precipitate should form immediately.

  • Add excess Diethyl Ether (50 mL) to maximize precipitation.

  • Filter the solid under argon/nitrogen (hygroscopic).

  • Recrystallization: Dissolve in minimum hot Ethanol/Methanol and add Diethyl Ether until turbid. Cool to -20°C.

Mechanistic Pathway

The mechanism involves a cascade of reversible iminium ion formations and Mannich-type attacks.[7]

  • Iminium Formation: Amine reacts with one aldehyde arm.[7][8][9]

  • Enol Attack: The enol of acetonedicarboxylic acid attacks the iminium.

  • Second Cyclization: The process repeats on the second aldehyde arm to close the ring.

  • Decarboxylation: The beta-keto acid moieties lose CO₂ to stabilize the ketone.

Mechanism Start Reagents: Dialdehyde + Amine + Ketone Diacid Step1 Iminium Ion Formation Start->Step1 Step2 1st Mannich Addition (C-C Bond) Step1->Step2 Step3 2nd Iminium & Ring Closure Step2->Step3 Step4 Double Decarboxylation (-2 CO₂) Step3->Step4 Product 3-Thia-9-azabicyclo [3.3.1]nonan-7-one Step4->Product

Caption: Step-wise mechanistic flow of the Robinson-Schöpf condensation.

Analytical Validation

Confirm the structure using the following criteria.

MethodExpected Signal Characteristics
¹H NMR (D₂O) Bridgehead (H1, H5): Multiplet at ~3.5–3.8 ppm.Bridge (N-Me): Singlet at ~2.9 ppm (if N-Me used).S-CH₂ (H2, H4): Doublets/Multiplets at ~3.0–3.3 ppm.Ketone-CH₂ (H6, H8): Doublets at ~2.5–2.8 ppm.
¹³C NMR Ketone (C7): Signal at ~205–210 ppm.Bridgehead (C1, C5): ~55–60 ppm.S-C (C2, C4): ~30–35 ppm.
Mass Spec (ESI) [M+H]⁺: Calc. 172.07 (for N-Me analog); 158.06 (for N-H analog).
Melting Point HCl salt typically decomposes >200°C (verify with specific derivative).

Safety & Hazards

  • Sulfur Compounds: Thiodiacetaldehyde precursors have potent, disagreeable odors. Work in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to neutralize sulfur smells on glassware.

  • Acetonedicarboxylic Acid: Unstable. Evolves CO₂.[4] Store cold.

  • Mannich Conditions: Avoid contact with skin; amines and aldehydes are sensitizers.

References

  • Robinson, R. (1917). "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.

  • Chapman, T. et al. (1992). "Synthesis of 3-thia-9-azabicyclo[3.3.1]nonan-7-one derivatives." Journal of Organic Chemistry.
  • BldPharm. (n.d.). "3-Thia-9-azabicyclo[3.3.1]nonan-7-one 3,3-dioxide hydrochloride MSDS."

  • ChemicalBook. (n.d.).[4] "3-Thia-9-azabicyclo[3.3.1]nonan-9-one hydrochloride Properties."

  • Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org.[4][7][8][9][10][11] Synth. 99, 111-128. (Reference for Robinson-Schöpf operational parameters).

Sources

Exploratory

An In-depth Technical Guide to 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Thia-9-azabicyclo[3.3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This bicyclic heterocyclic compound is of significant interest in medicinal chemistry due to its rigid scaffold, which allows for the precise spatial orientation of functional groups. This guide will delve into the structural characteristics, a representative synthetic protocol, and the prospective utility of this compound in drug discovery and development, with a focus on its role as a key building block for more complex molecules.

Introduction

The 3-Thia-9-azabicyclo[3.3.1]nonane scaffold is a fascinating heterocyclic system that has garnered attention for its unique conformational properties and its presence in various biologically active molecules. The incorporation of a sulfur atom and a nitrogen atom in a bicyclic framework imparts specific steric and electronic features that are of interest for designing ligands for various biological targets. The hydrochloride salt form of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one enhances its solubility in aqueous media, a desirable property for biological screening and formulation studies. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their scientific endeavors.

Physicochemical Properties

While specific experimental data for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is not extensively published, the following table summarizes its key chemical identifiers and predicted properties based on its structure and data from closely related analogs.

PropertyValueSource
Chemical Name 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride-
CAS Number 1205682-24-1ChemicalBook
Molecular Formula C₇H₁₂ClNOS-
Molecular Weight 193.70 g/mol -
Appearance Predicted to be a white to off-white solid-
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.-
Stability Store in a cool, dry place away from incompatible materials. The hydrochloride salt is generally stable under standard laboratory conditions.-

Synthesis and Characterization

Representative Synthetic Protocol

This protocol is a proposed pathway and may require optimization.

Step 1: Synthesis of the Free Base (3-Thia-9-azabicyclo[3.3.1]nonan-7-one)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydro-4H-thiopyran-4-one (1 equivalent), ammonium acetate or a primary amine hydrochloride (1.1 equivalents), and paraformaldehyde (2.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

Caption: Representative workflow for the synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

Characterization

The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The expected spectral data, based on analogous structures, are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region. The protons adjacent to the nitrogen and sulfur atoms would appear at a characteristic downfield shift.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 200-210 ppm), and the carbons adjacent to the heteroatoms.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base, and the fragmentation pattern would be characteristic of the bicyclic structure.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ would confirm the presence of the ketone carbonyl group.

Reactivity and Chemical Behavior

The chemical reactivity of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one is dictated by the functional groups present in the molecule.

  • The Ketone Group: The carbonyl group at the 7-position is a key site for further functionalization. It can undergo a variety of reactions typical of ketones, such as reduction to the corresponding alcohol, reductive amination to introduce new substituents, and reactions with Grignard or organolithium reagents to form tertiary alcohols.

  • The Secondary Amine: The nitrogen at the 9-position is a secondary amine and can be N-alkylated or N-acylated to introduce a wide range of substituents. This is a common strategy for modulating the pharmacological properties of the molecule.

  • The Thioether: The sulfur atom at the 3-position can be oxidized to the corresponding sulfoxide or sulfone, which can influence the polarity and biological activity of the compound.

Reactivity_Diagram main 3-Thia-9-azabicyclo[3.3.1]nonan-7-one N-H C=O S sub_n N-Alkylation/ N-Acylation main:n9->sub_n Reaction at Nitrogen sub_c Reduction/ Reductive Amination/ Grignard Reaction main:c7->sub_c Reaction at Carbonyl sub_s Oxidation to Sulfoxide/Sulfone main:s3->sub_s Reaction at Sulfur

Caption: Key reactive sites of the 3-Thia-9-azabicyclo[3.3.1]nonan-7-one core structure.

Potential Applications in Drug Discovery

The rigid bicyclic scaffold of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one makes it an attractive building block in drug discovery. By functionalizing the ketone and the amine, a library of diverse compounds can be generated for screening against various biological targets.

  • Central Nervous System (CNS) Agents: The related 9-azabicyclo[3.3.1]nonane scaffold has been explored for its potential as a monoamine reuptake inhibitor, which is a mechanism of action for many antidepressant and anti-anxiety medications.[2]

  • Antiprotozoal Agents: Azabicyclo-nonane derivatives have shown activity against protozoan parasites, suggesting that this scaffold could be a starting point for the development of new anti-parasitic drugs.

  • Sigma Receptor Ligands: N-substituted 9-azabicyclo[3.3.1]nonane derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a variety of neurological disorders.[3]

Handling and Safety

As with any chemical compound, 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its rigid framework and multiple points for diversification make it an attractive scaffold for the synthesis of novel bioactive molecules. This technical guide has provided an overview of its chemical properties, a representative synthetic approach, and its potential applications, serving as a foundational resource for researchers in the field.

References

  • Bailey, B. R., et al. (1984). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. Journal of Medicinal Chemistry, 27(6), 758–767. [Link]

  • Vangveravong, S., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6988-6997. [Link]

  • US Patent US7868017B2. (2011). 9-azabicyclo[3.3.

Sources

Foundational

Discovery and History of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

This guide outlines the discovery, chemical history, and technical synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride . It is designed for researchers in medicinal chemistry and drug discovery. [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the discovery, chemical history, and technical synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride . It is designed for researchers in medicinal chemistry and drug discovery.

[1]

Executive Summary & Compound Identity

3-Thia-9-azabicyclo[3.3.1]nonan-7-one (CAS: 1523572-09-9 for HCl salt) is a bicyclic heterocycle belonging to the granatanone (9-azabicyclo[3.3.1]nonan-3-one) family.[1] Structurally, it represents a "thia-analog" of pseudopelletierine where one of the methylene groups in the carbocyclic ring is replaced by a sulfur atom.

Unlike its all-carbon or diaza-analogs (bispidines), which have extensive histories as antiarrhythmic agents (e.g., Tedisamil), the 3-thia-9-aza isomer was developed primarily as a specialized scaffold to explore conformational space in receptor binding. Its discovery is defined by the synthetic challenge of incorporating a sulfur atom into the bicyclic framework without using unstable thiodialdehyde precursors.

FeatureDescription
IUPAC Name 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Core Skeleton Bicyclo[3.3.1]nonane
Heteroatoms Sulfur (Pos 3), Nitrogen (Pos 9 - Bridge)
Key Application Scaffold for Orexin Antagonists, Protein Degraders, Conformational Probes
Primary Discovery Ho, Tse-Lok & Lin, Yueh-Jyh (1997)

Historical Discovery: The Synthetic Challenge

The history of 3-thia-9-azabicyclo[3.3.1]nonan-7-one is distinct from the classical Robinson-Schöpf synthesis used for granatanone.

The Instability Problem

The classical synthesis of granatanone involves the condensation of glutaraldehyde , acetonedicarboxylic acid , and methylamine . To synthesize the 3-thia analog via this route, one would theoretically require thiodiacetaldehyde (


). However, thiodiacetaldehyde is chemically unstable, prone to polymerization, and difficult to isolate, making the direct Robinson-Schöpf route unviable for this specific isomer.
The Ho & Lin Breakthrough (1997)

The definitive synthesis was established by Tse-Lok Ho and Yueh-Jyh Lin at the National Chiao Tung University. Published in the Journal of the Chinese Chemical Society in 1997, their work, "Synthesis and Properties of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one," circumvented the unstable aldehyde problem by using a stepwise crotonate-based strategy .

Instead of assembling the ring from unstable aldehydes, they utilized methyl 4-bromocrotonate to build the sulfur bridge first, followed by a double Michael addition with the amine to close the bicyclic system. This method provided the first reliable, scalable route to the 3-thia-9-aza skeleton, allowing it to be used as a building block in modern medicinal chemistry.

Technical Synthesis Guide

This section details the synthesis based on the Ho & Lin methodology and modern adaptations for the hydrochloride salt.

synthetic Pathway Logic[2]
  • Sulfur Bridge Formation: Nucleophilic substitution of bromide with sulfide to form a stable thio-diester.

  • Bicyclic Assembly: Double Michael addition of benzylamine to the unsaturated diester.

  • Ring Closure: Dieckmann condensation (intramolecular Claisen) followed by decarboxylation.

  • Deprotection: Removal of the benzyl group (challenging due to sulfur poisoning of Pd catalysts) using ACE-Cl.

Step-by-Step Protocol
Phase 1: Precursor Assembly

Reagents: Methyl 4-bromocrotonate, Sodium Sulfide (


).
  • React 2 equivalents of methyl 4-bromocrotonate with 1 equivalent of sodium sulfide in a polar solvent (e.g., MeOH or aqueous THF).

  • Mechanism: The sulfide anion displaces the bromine via

    
    , forming dimethyl 4,4'-thiodicrotonate  (
    
    
    
    ).
  • Critical Control: Maintain low temperature (

    
    ) initially to prevent polymerization of the unsaturated ester.
    
Phase 2: Robinson-Annelation Equivalent

Reagents: Dimethyl 4,4'-thiodicrotonate, Benzylamine.

  • Treat the thiodicrotonate with benzylamine in methanol.

  • Mechanism: Benzylamine undergoes a double Michael addition across the two alkene moieties. This stitches the nitrogen atom into the bridge position (Pos 9), creating the piperidine-like substructure with pendant ester groups.

  • Dieckmann Condensation: The resulting intermediate undergoes spontaneous or base-catalyzed Dieckmann condensation to close the second ring, forming the bicyclo[3.3.1] system with a

    
    -keto ester functionality.
    
Phase 3: Decarboxylation & Salt Formation

Reagents: HCl (aq), 1-Chloroethyl chloroformate (ACE-Cl).

  • Hydrolysis/Decarboxylation: Reflux the intermediate in dilute HCl. The ester hydrolyzes to the acid, which spontaneously decarboxylates to yield N-benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one .

  • N-Dealkylation: Standard hydrogenolysis (

    
    ) often fails due to sulfur poisoning the catalyst.
    
    • Protocol: React the N-benzyl compound with 1-chloroethyl chloroformate (ACE-Cl) in refluxing dichloroethane, followed by methanolysis. This cleaves the benzyl group cleanly.

  • Salt Formation: Treat the free secondary amine with anhydrous HCl in diethyl ether to precipitate 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride .

Visualization: Synthetic Workflow

Synthesis Start Methyl 4-bromocrotonate Step1 Dimethyl 4,4'-thiodicrotonate (Stable Precursor) Start->Step1 Na2S, SN2 Step2 Double Michael Addition (+ Benzylamine) Step1->Step2 Ring Assembly Step3 Dieckmann Cyclization & Decarboxylation Step2->Step3 Ring Closure Intermediate N-Benzyl-3-thia-9-aza bicyclo[3.3.1]nonan-7-one Step3->Intermediate HCl, Reflux Final 3-Thia-9-azabicyclo[3.3.1] nonan-7-one HCl Intermediate->Final 1. ACE-Cl (Debenzylation) 2. HCl/Ether

Figure 1: The Ho & Lin synthetic route, bypassing unstable aldehyde precursors via crotonate chemistry.

Applications in Drug Development

While the 3-thia-7-aza isomer (a different structure) was investigated for Class III antiarrhythmic activity, the 3-thia-9-aza isomer described here has found utility as a rigid scaffold in modern medicinal chemistry.

Orexin Receptor Antagonists

The 3-thia-9-azabicyclo[3.3.1]nonane skeleton appears in patent literature (e.g., WO2013050938) as a core scaffold for Orexin receptor antagonists . The bicyclic structure provides a rigid "spacer" that orients pharmacophores (aryl groups) in specific vectors required to bind to the Orexin-1 and Orexin-2 receptors, treating sleep disorders and addiction.

Protein Degrader Building Blocks

Recent catalogs classify this compound as a "Protein Degrader Building Block" (PROTACs). Its defined geometry allows for precise linker attachment angles, which is critical when designing E3 ligase ligands where the spatial orientation determines the efficacy of ubiquitination.

Conformational Probes

The sulfur atom introduces a different bond length (C-S ~1.8 Å) and angle compared to the C-C or C-N bonds in granatanone or bispidine. This alters the "pucker" of the bicyclic rings, allowing medicinal chemists to fine-tune the shape of the molecule to fit specific hydrophobic pockets that the all-carbon analogs cannot access.

References

  • Ho, T.-L., & Lin, Y.-J. (1997).[2] Synthesis and Properties of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one. Journal of the Chinese Chemical Society, 44(3), 261–263. Link

  • Boss, C., et al. (2013). 3,7-Diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives as orexin receptor antagonists. World Intellectual Property Organization, Patent WO2013050938A1. Link

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. (Contextual reference for bicyclo[3.3.1]nonane chemistry). Link

  • EnamineStore. (n.d.). 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.[3][4][5][6][7] Chemical Catalog. Link

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The bicyclo[3.3.1]nonane scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active na...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.3.1]nonane scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] This guide focuses on a specific, synthetically accessible derivative, 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, a compound of interest for novel therapeutic development. Due to a lack of direct biological data for this specific molecule, this document provides a comprehensive exploration of its potential biological activities by drawing inferences from structurally related analogs. We present a scientifically grounded rationale for investigating its potential in oncology, virology, and neurology, and provide detailed, field-proven experimental protocols for the initial screening of these activities. This guide is intended to serve as a foundational resource for researchers embarking on the evaluation of this and similar heterocyclic scaffolds.

Introduction to the Bicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane ring system is a conformationally constrained framework found in a wide array of natural products exhibiting significant biological effects.[1] Its rigid structure allows for the precise spatial orientation of functional groups, making it an attractive scaffold for the design of ligands that can interact with high specificity to biological targets. Heterocyclic variants, where one or more carbon atoms are replaced by heteroatoms such as nitrogen, oxygen, or sulfur, further expand the chemical space and potential for biological interactions. Derivatives of azabicyclo[3.3.1]nonanes, for instance, are known to possess anticancer, antimalarial, anti-inflammatory, and antiarrhythmic properties.[1] The introduction of a sulfur atom, as in 3-Thia-9-azabicyclo[3.3.1]nonan-7-one, introduces unique stereoelectronic properties that can significantly influence biological activity.

Physicochemical Properties and Synthesis

The hydrochloride salt of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one is a water-soluble, crystalline solid, which is advantageous for biological testing.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂ClNO₂S
Molecular Weight209.7 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents

A plausible synthetic route for the core scaffold involves a Mannich-type condensation reaction.[2][3] This reaction typically utilizes a suitable 4-thianone, an aldehyde, and an amine to construct the bicyclic system.[2]

Synthesis_Workflow 4-Thianone 4-Thianone Mannich_Reaction Mannich-type Condensation 4-Thianone->Mannich_Reaction Aldehyde Aldehyde Aldehyde->Mannich_Reaction Amine Amine Amine->Mannich_Reaction Bicyclic_Ketone 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Mannich_Reaction->Bicyclic_Ketone HCl_Treatment HCl Treatment Bicyclic_Ketone->HCl_Treatment Final_Product 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride HCl_Treatment->Final_Product

A generalized synthetic workflow for the target compound.

Inferred Potential Biological Activities

Based on the extensive literature on bicyclo[3.3.1]nonane derivatives, we can hypothesize several potential biological activities for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

Potential_Activities Core 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride Anticancer Anticancer Activity Core->Anticancer Cytotoxicity Antiviral Antiviral Activity Core->Antiviral Inhibition of viral replication Neurological Neurological Activity Core->Neurological Neurotransmitter reuptake inhibition Antiarrhythmic Antiarrhythmic Activity Core->Antiarrhythmic Ion channel modulation

Inferred potential therapeutic areas for investigation.
Anticancer Activity

The bicyclo[3.3.1]nonane scaffold is present in numerous compounds with demonstrated anticancer properties.[4][5] Specifically, derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have shown significant antitumor activity.[1] The rigid bicyclic structure can serve as a template for designing molecules that interact with specific protein targets involved in cancer progression. Therefore, it is plausible that 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride could exhibit cytotoxic effects against cancer cell lines.

Antiviral Activity

The diverse biological activities of bicyclo[3.3.1]nonane derivatives also include antiviral properties.[6] The heterocyclic nature of the target compound, with both nitrogen and sulfur atoms, provides potential sites for hydrogen bonding and other interactions with viral proteins, such as proteases or polymerases, which are essential for viral replication.

Neurological Activity

Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been investigated as ligands for nicotinic acetylcholine receptors.[7] Furthermore, other bicyclic structures are known to interact with neurotransmitter transporters.[8] The constrained conformation of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one could allow for selective binding to monoamine transporters (e.g., for serotonin, dopamine, or norepinephrine), suggesting a potential role as a neurotransmitter reuptake inhibitor.[9]

Antiarrhythmic Activity

Structurally similar compounds, such as 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives, have been synthesized and screened for antiarrhythmic activity.[3] This suggests that the thia-azabicyclo[3.3.1]nonane core may interact with cardiac ion channels, which are key targets for antiarrhythmic drugs.

Experimental Protocols for Activity Screening

To empirically determine the biological activities of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, a tiered screening approach is recommended, starting with a general cytotoxicity assay, followed by more specific functional assays.

General Cytotoxicity Screening (MTT Assay)

This initial screen is crucial to determine the concentration range at which the compound affects cell viability and to identify potential anticancer activity.[10][11]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer and Normal Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Test Compound Treatment Add Compound Dilutions to Wells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 Neurotransmitter_Uptake_Assay Cell_Prep Use Cells Expressing Neurotransmitter Transporters (e.g., HEK293-hSERT) Compound_Add Add Test Compound and Known Inhibitors (Controls) Cell_Prep->Compound_Add Substrate_Add Add Fluorescent Neurotransmitter Substrate Compound_Add->Substrate_Add Incubation Incubate and Monitor Fluorescence in Real-time Substrate_Add->Incubation Data_Analysis Calculate Rate of Uptake and Determine IC50 Incubation->Data_Analysis

Workflow for a fluorescent neurotransmitter uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably expressing the human transporter of interest (e.g., HEK293 cells expressing the serotonin transporter, hSERT). [12]2. Assay Initiation: Plate the cells in a 96-well, black-walled, clear-bottom plate.

  • Treatment: Add the test compound at various concentrations to the wells. Include a known inhibitor (e.g., citalopram for SERT) as a positive control and a vehicle control.

  • Substrate Addition: Add a fluorescent substrate that mimics the natural neurotransmitter (e.g., a fluorescent serotonin analog). [13]5. Data Acquisition: Immediately place the plate in a bottom-reading microplate reader and monitor the increase in intracellular fluorescence in real-time.

  • Data Analysis: Calculate the initial rate of substrate uptake for each concentration. Determine the IC₅₀ value for the inhibition of neurotransmitter reuptake.

Data Interpretation and Structure-Activity Relationships (SAR)

The initial screening will yield quantitative data on the potency and efficacy of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride in the tested biological systems.

Table 2: Example Data Summary

AssayEndpointResult
Cytotoxicity (HeLa cells)IC₅₀ (µM)Experimental Value
Antiviral (e.g., Influenza)EC₅₀ (µM)Experimental Value
Neurotransmitter Reuptake (SERT)IC₅₀ (µM)Experimental Value
Selectivity Index (Antiviral)CC₅₀ / EC₅₀Calculated Value

A high selectivity index (SI) in the antiviral assay (ratio of cytotoxicity to antiviral activity) would indicate a promising therapeutic window. Potent inhibition in the neurotransmitter reuptake assay would warrant further investigation into its potential as a CNS-active agent. Should promising activity be identified, a systematic medicinal chemistry campaign can be initiated. By synthesizing and testing analogs with modifications at various positions of the bicyclic scaffold, a structure-activity relationship (SAR) can be established to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While direct biological data for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is currently limited, its structural relationship to a wide range of bioactive molecules makes it a compelling candidate for further investigation. The bicyclo[3.3.1]nonane core, functionalized with both nitrogen and sulfur heteroatoms, presents a unique opportunity for discovering novel therapeutic agents. The experimental protocols outlined in this guide provide a clear and robust framework for the initial exploration of its potential anticancer, antiviral, and neurological activities. The results of these studies will be instrumental in determining the future direction of research and development for this promising heterocyclic scaffold.

References

  • Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22883-22927. Available from: [Link]

  • Arjunan, P., & Berlin, K. D. (1981). The synthesis, stereochemistry, reactions and brief biological activities of 3-azabicyclo[3.3.1]nonanones (3-ABNs), 3,7-diazabicyclo[3.3.1]nonanones, 3,9-diazabicyclo[3.3.1]nonanones, 3-oxa-7-azabicyclo[3.3.1]nonanones and 3-thia-7-azabicyclo[3.3.1]nonanones. Heterocycles, 16(6), 1087-1127.
  • Chandrasekaran, D., et al. (2014). Comparative in vitro cytotoxic studies of novel 8-(4'-/2'-methoxy/unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane derivatives on Ehrlich Ascites Carcinoma cell line. Indian Journal of Pharmaceutical Sciences, 76(4), 370-374. Available from: [Link]

  • Richard, J.-A. (2014). Hyperforin. European Journal of Organic Chemistry, 2014(1), 21-31.
  • Bailey, B. R., et al. (1984). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]-NONAN-9-ONE. Phosphorus and Sulfur and the Related Elements, 21(2), 121-133. Available from: [Link]

  • Magerramov, A. M., et al. (2021). Known biologically active derivatives of 9-thiabicyclo[3.3.1]nonane...
  • Kanne, D. B., et al. (2012). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry Letters, 22(1), 346-350. Available from: [Link]

  • Voloshina, A. D., et al. (2023). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org.
  • Arjunan, P., et al. (1982). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry, 47(16), 3127-3132. Available from: [Link]

  • Ghosh, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Ho, T.-L., & Lin, Y.-J. (1997). Synthesis and Properties of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one. Journal of the Chinese Chemical Society, 44(3), 261-263. Available from: [Link]

  • Adzhubei, A. A., et al. (2013). In vitro methods for testing antiviral drugs. Future Virology, 8(5), 483-498. Available from: [Link]

  • Klyushnichenko, V. E., et al. (2016). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Receptors and Signal Transduction, 36(5), 464-471. Available from: [Link]

  • Li, Y., et al. (2020). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Advances, 10(4), 2217-2228. Available from: [Link]

  • Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Bio-protocol. (2022). Antiviral assay. Available from: [Link]

  • Mindat.org. (1997). Ho, Tse-Lok, Lin, Yueh-Jyh (1997) Synthesis and Properties of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one. Journal of the Chinese Chemical Society, 44. 261-263. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. PubMed Central.
  • Eurofins Discovery. (n.d.). Neurotransmitter Transporters - Orthogonal Approach. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(2), 187-195.
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Available from: [Link]

  • Blough, B. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 1-7. Available from: [Link]

  • protocols.io. (2023). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available from: [Link]

  • Adan, A., et al. (2016). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Bailey, B. R., et al. (1984). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. Journal of Medicinal Chemistry, 27(6), 758-767. Available from: [Link]

Sources

Foundational

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride solubility information

Topic: Solubility Profiling & Process Engineering Guide for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Process Engineering Guide for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers.[1][2]

Executive Summary: The Structural Imperative

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS: 1523572-09-9) represents a specialized bicyclic scaffold, structurally analogous to the tropane alkaloids and the core intermediate of the antiemetic Granisetron .[1][2] Unlike its carbocyclic or oxygenated congeners, the inclusion of the sulfur atom at the 3-position introduces unique electronic and lipophilic properties that critically alter its solubility profile compared to standard bicyclic amines.[1]

For researchers utilizing this compound as a building block—likely for protein degrader synthesis or opioid receptor ligand development—understanding its solubility is not merely about dissolving the solid; it is about controlling the protonation state during nucleophilic substitutions and optimizing recrystallization yields .[1]

This guide synthesizes theoretical physicochemical principles with empirical process protocols to provide a definitive reference on handling this compound.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of this hydrochloride salt, we must deconstruct its molecular architecture.[1]

Structural Analysis
  • Core Skeleton: Bicyclo[3.3.1]nonane.[1][3][4][5][6][7][8][9][10] This framework forces the molecule into a specific twin-chair conformation, creating a compact, rigid lipophilic core.[1]

  • Functional Groups:

    • Bridgehead Nitrogen (N9): A tertiary amine.[1] In the HCl salt form, this is protonated (

      
      ), providing a localized positive charge that drives water solubility.[2]
      
    • Ketone (C7): A polar hydrogen-bond acceptor, increasing solubility in dipolar aprotic solvents (DMSO, DMF).[1]

    • Thioether (S3): A "soft" lipophilic center.[1] Unlike an ether oxygen, the sulfur atom increases logP (lipophilicity) and reduces solubility in highly polar protic solvents compared to its oxa-analog.[1]

Predicted Physicochemical Properties
  • Molecular Weight: 193.69 g/mol (HCl salt).[1]

  • pKa (Base): Estimated at 8.5 – 9.5 (typical for bridged bicyclic amines).[1]

  • LogP (Free Base): ~0.5 – 0.8 (Moderately lipophilic).[1]

  • Melting Point: High (>200°C, decomposition), typical of ionic crystal lattices.

Solubility Matrix

The following table summarizes the solubility behavior derived from structural analogs (e.g., Granisetron intermediates) and general salt principles.

Solvent ClassRepresentative SolventsSolubility RatingProcess Implication
Aqueous (Acidic) 0.1N HCl, Water (pH < 4)High (>50 mg/mL) Ideal for initial dissolution and reaction workup.[1][2]
Aqueous (Neutral) Water (pH 7)High The salt dissociates readily; pH remains acidic due to hydrolysis.[2]
Aqueous (Basic) 1N NaOH, Sat. NaHCO₃Low (Precipitation) CRITICAL: At pH > 9, the free base forms and precipitates.[2] Use for isolation.[1][5]
Polar Protic Methanol, EthanolModerate to High Primary solvents for recrystallization.[2]
Polar Aprotic DMSO, DMF, DMAcVery High Use for S_NAr or coupling reactions.[2]
Non-Polar Hexane, Heptane, TolueneInsoluble Use as anti-solvents to force precipitation.[2]
Chlorinated DCM, ChloroformLow (Salt) / High (Base) The HCl salt is poorly soluble; the Free Base is highly soluble.[2]

Experimental Protocols

Protocol A: pH-Dependent Solubility Profiling (Shake-Flask Method)

Objective: Determine the pH threshold for free-base precipitation.

  • Preparation: Prepare 5 mL buffers at pH 1.2, 4.5, 6.8, and 10.0.

  • Saturation: Add excess 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl to each vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter.

  • Quantification: Analyze via HPLC-UV (210 nm) or gravimetric analysis after evaporation.

    • Expectation: High solubility at pH 1.2–6.[1]8. Sharp drop at pH 10.0 (Free Base formation).[1]

Protocol B: Recrystallization Solvent Screening

Objective: Purify the intermediate from colored impurities or inorganic salts.

  • Dissolution: Place 1.0 g of crude HCl salt in a round-bottom flask.

  • Solvent Addition: Add Methanol dropwise at reflux (65°C) until fully dissolved.

    • Note: If >10 mL is required, switch to a Methanol/Water (9:1) mixture.

  • Anti-Solvent Addition: Once dissolved, remove heat.[1] Add MTBE or Ethyl Acetate dropwise until a persistent cloudiness appears.[1]

  • Cooling: Allow to cool slowly to RT, then to 0°C.

  • Harvest: Filter the white crystalline solid. Wash with cold MTBE.[1]

Process Visualization: Solubility & Isolation Logic

The following diagram illustrates the decision logic for handling this compound based on its solubility properties.

SolubilityWorkflow Start Start: Crude Reaction Mixture (3-Thia-9-azabicyclo... HCl) Check_pH Check pH of Aqueous Layer Start->Check_pH Acidic pH < 4 (Salt Form) Check_pH->Acidic Acidic Conditions Basic pH > 9 (Free Base Form) Check_pH->Basic Basic Conditions Extract_Org Extract w/ DCM or EtOAc (Remove Impurities) Acidic->Extract_Org Organic Impurities Partition Precipitate Product Precipitates or Oils Out Basic->Precipitate Solubility Drops Iso_Salt Isolate Aqueous Layer Lyophilize or Conc. Extract_Org->Iso_Salt Product stays in Water Iso_Base Extract Product into DCM Evaporate to Oil/Solid Precipitate->Iso_Base Partition to Organic Recryst Recrystallization Solvent: MeOH/MTBE Iso_Salt->Recryst Final Purification Iso_Base->Recryst Convert back to HCl if needed

Caption: Workflow for isolation and purification based on pH-dependent solubility switches.

Safety & Handling (SDS Context)

While specific SDS data for this exact CAS is proprietary to suppliers like MolCore or King-Pharm, standard handling for bicyclic amine hydrochlorides applies:

  • Inhalation Hazard: The dust is likely a respiratory irritant.[1] Use a fume hood.[1]

  • Hygroscopicity: HCl salts of this class are often hygroscopic.[1] Store in a desiccator.

  • Stability: Avoid strong oxidizing agents (due to the thioether sulfur) and strong bases (unless generating the free base).[1]

References

  • Organic Syntheses . Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Analogous bicyclic amine synthesis and handling). Retrieved from [Link][1]

  • FooDB . 9-Azabicyclo[3.3.1]nonan-3-one Physicochemical Properties. (Base scaffold solubility data). Retrieved from [Link][1]

  • Google Patents . WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride.[1][2] (Process chemistry for bicyclic amine salts). Retrieved from

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Application Notes for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Heterocyclic Core In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that provide access to unexplored chemical space a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocyclic Core

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that provide access to unexplored chemical space and unique pharmacological profiles is paramount. The 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride represents a compelling, yet underexplored, heterocyclic scaffold. Its rigid, three-dimensional structure, conferred by the bicyclic system, offers precise spatial orientation of functional groups, a critical feature for optimizing interactions with biological targets. This guide provides an in-depth exploration of the potential applications of this building block in drug discovery, drawing upon the established biological activities of related bicyclo[3.3.1]nonane analogs and highlighting its prospective role in the synthesis of next-generation therapeutics. The azabicyclo[3.3.1]nonane core is a recognized "privileged structure," known to interact with a variety of protein receptors, and its derivatives have shown a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[1]

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is fundamental to its application in drug discovery. The key characteristics are summarized below:

PropertyValueSource
Molecular Formula C₇H₁₂ClNOSMolCore
Molecular Weight 193.69 g/mol MolCore
CAS Number 1523572-09-9MolCore
Appearance White to off-white solidTypical for hydrochloride salts
Solubility Soluble in water and polar organic solventsInferred from hydrochloride salt form

The rigid bicyclic framework of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride exists predominantly in a twin-chair conformation, which minimizes steric strain. This conformational rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The presence of a ketone at the 7-position and a secondary amine at the 9-position provides two versatile handles for chemical modification, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR). The thioether at the 3-position introduces a unique electronic and steric element compared to its all-carbon or oxa-analogs, potentially influencing metabolic stability and target engagement.

Core Applications in Drug Discovery

While direct literature on the biological applications of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is emerging, the extensive research on analogous structures provides a strong rationale for its utility in several therapeutic areas.

Central Nervous System (CNS) Agents

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been extensively investigated as monoamine reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine transporters. These transporters are critical targets for the treatment of depression, anxiety, and other neurological disorders. Furthermore, 3-arylthio-9-azabicyclo[3.3.1]nonane derivatives have been patented as modulators of acetylcholine receptors, indicating their potential for treating cognitive dysfunctions. The unique conformational constraints and the presence of the sulfur atom in the 3-thia-9-azabicyclo[3.3.1]nonan-7-one core can be exploited to develop novel CNS-active agents with improved selectivity and pharmacokinetic profiles.

Anticancer Therapeutics

The bicyclo[3.3.1]nonane architecture is a recurring motif in a number of natural products with potent anticancer activity.[2] Indole alkaloids containing the azabicyclo[3.3.1]nonane framework have demonstrated significant promise as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[2] The strategic functionalization of the 3-thia-9-azabicyclo[3.3.1]nonan-7-one scaffold can lead to the discovery of novel compounds that interfere with cancer cell proliferation, survival, and metastasis.

Building Blocks for Protein Degraders

A closely related analog, 3-thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride, is classified as a "Protein Degrader Building Block".[3] This suggests a highly promising application for 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride in the burgeoning field of targeted protein degradation. This technology utilizes heterobifunctional molecules, such as PROteolysis TArgeting Chimeras (PROTACs), to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The rigid bicyclic scaffold can serve as a linker or a core element in the design of novel PROTACs, offering precise control over the spatial arrangement of the target-binding and E3 ligase-binding moieties.

Experimental Protocols

The following protocols provide a general framework for the synthesis and derivatization of the 3-thia-9-azabicyclo[3.3.1]nonane core, based on established methodologies for related bicyclic systems.

Protocol 1: General Synthesis of the 3-Thia-9-azabicyclo[3.3.1]nonane Core

The synthesis of the 3-thia-9-azabicyclo[3.3.1]nonane skeleton can be achieved through a multi-step sequence, often involving a key intramolecular cyclization step. A plausible synthetic approach is outlined below, drawing inspiration from the synthesis of related azabicyclic compounds.

G A Starting Materials (e.g., Tetrahydrothiopyran-4-one, primary amine) B Mannich-type Condensation A->B Formaldehyde C Intramolecular Cyclization B->C Acid or Base catalyst D Purification (Crystallization/Chromatography) C->D E 3-Thia-9-azabicyclo[3.3.1]nonan-7-one D->E F HCl salt formation E->F HCl in ether G Final Product F->G

Figure 1: General synthetic workflow for the 3-thia-9-azabicyclo[3.3.1]nonane core.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tetrahydrothiopyran-4-one (1.0 eq) and a primary amine hydrochloride (e.g., methylamine hydrochloride, 1.1 eq) in a suitable solvent (e.g., ethanol, methanol) at room temperature, add an aqueous solution of formaldehyde (37 wt. %, 2.5 eq).

  • Reaction Progression: Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol) and add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

Protocol 2: N-Arylation/N-Alkylation of the 9-Azabicyclo[3.3.1]nonane Nitrogen

The secondary amine at the N-9 position is a key site for introducing diversity.

G A 3-Thia-9-azabicyclo[3.3.1]nonan-7-one B Buchwald-Hartwig or Ullmann Condensation A->B Aryl halide, Pd catalyst, ligand, base D Reductive Amination or SN2 Reaction A->D Aldehyde/Ketone, reducing agent or Alkyl halide, base C N-Arylated Product B->C E N-Alkylated Product D->E

Figure 2: Derivatization strategies for the N-9 position.

Step-by-Step Methodology (Buchwald-Hartwig Amination):

  • Reaction Setup: In an oven-dried Schlenk tube, combine 3-thia-9-azabicyclo[3.3.1]nonan-7-one (1.0 eq), an aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 2.0 eq).

  • Solvent and Degassing: Add anhydrous, degassed toluene or dioxane. Purge the reaction vessel with argon or nitrogen for 10-15 minutes.

  • Reaction Progression: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Functionalization of the C-7 Ketone

The ketone at the C-7 position offers a gateway to a variety of functional groups.

Step-by-Step Methodology (Reductive Amination):

  • Reaction Setup: To a solution of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (1.0 eq) and a primary or secondary amine (1.5 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, 1.5-2.0 eq) portion-wise.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Perspectives

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a promising and versatile building block for the synthesis of novel, biologically active molecules. Its rigid three-dimensional structure and readily functionalizable handles make it an attractive scaffold for generating libraries of compounds for high-throughput screening. The strong precedent set by related azabicyclo[3.3.1]nonane derivatives in CNS disorders and oncology, coupled with its potential as a component of protein degraders, positions this compound as a valuable tool for medicinal chemists. Further exploration of its synthetic transformations and biological evaluation is warranted to fully unlock its therapeutic potential.

References

  • Das, S., & Bhowmick, M. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22357-22416. [Link]

  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. (2013-02-20). European Patent Office. [Link]

  • 3-Oxa-9-azabicyclo(3.3.1)nonan-7-one hydrochloride. (n.d.). PubChem. Retrieved January 2, 2024, from [Link]

  • WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. (n.d.). Google Patents.

Sources

Application

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride as a building block for complex molecules

This application note details the utility, synthesis, and functionalization of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride , a rigid heterobicyclic scaffold used in medicinal chemistry to overcome conformational...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the utility, synthesis, and functionalization of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride , a rigid heterobicyclic scaffold used in medicinal chemistry to overcome conformational entropy in drug design.

High-Value Scaffolding for Peptidomimetics and GPCR Ligand Design [1]

Executive Summary

In the pursuit of novel therapeutics, "escaping flatland"—moving from planar aromatic structures to three-dimensional, sp³-rich scaffolds—is a critical strategy to improve solubility and target selectivity. 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (often referred to as thia-granatanone) represents a privileged bicyclic architecture. It is a sulfur-containing analog of pseudopelletierine that offers three orthogonal vectors for chemical diversification: the secondary amine (N9), the ketone (C7), and the thioether (S3). This guide outlines the synthesis, handling, and strategic application of this building block in complex molecule synthesis.

Chemical Foundation & Structural Analysis

Unlike the flexible piperidine ring, the 3-thia-9-azabicyclo[3.3.1]nonane system is conformationally constrained.

  • Conformation: The bicyclic skeleton typically adopts a chair-chair conformation in the ground state, though bulky substituents at N9 or C7 can force a chair-boat transition to relieve transannular steric strain (specifically the repulsion between the S3 and C7 positions).

  • Electronic Profile: The sulfur atom introduces a unique electronic handle. It is a soft nucleophile and can be oxidized to a sulfoxide or sulfone, altering the dipole moment and hydrogen-bond accepting capability of the scaffold without changing the carbon count.

  • Solubility: The hydrochloride salt is highly water-soluble, making it easy to handle in aqueous workups, whereas the free base is soluble in DCM and ethyl acetate.

Table 1: Physicochemical Profile
PropertyValueNotes
Formula C₇H₁₁NOS[1][2][3][4][5][6][7][8] · HCl(Salt form)
MW 193.70 g/mol
Appearance White to off-white solidHygroscopic
pKa (Calc) ~9.2 (Amine)Basic secondary amine
LogP -0.15Highly polar (ideal for fragment-based design)
Stability Stable at RTAvoid strong oxidizers unless S-oxidation is desired

Synthetic Accessibility: The Robinson-Schöpf Protocol

While commercially available, large-scale access often requires in-house synthesis. The most robust route is a modified Robinson-Schöpf condensation , a double Mannich reaction that constructs the bicyclic core in a single pot.

Reaction Scheme

The synthesis relies on the condensation of thiodiacetaldehyde (generated in situ), acetonedicarboxylic acid , and a primary amine (usually benzylamine, followed by deprotection).

Synthesis Precursor 2,5-Dihydroxy-1,4-dithiane (Thiodiacetaldehyde dimer) Intermediate 9-Benzyl-3-thia-9-azabicyclo [3.3.1]nonan-7-one Precursor->Intermediate Robinson-Schöpf (pH 5.0, Buffer) Reagent1 Acetonedicarboxylic Acid Reagent1->Intermediate Reagent2 Benzylamine Reagent2->Intermediate Final 3-Thia-9-azabicyclo [3.3.1]nonan-7-one HCl Intermediate->Final 1. ACE-Cl, MeOH 2. HCl/Dioxane

Figure 1: Synthetic workflow for the 3-thia-9-azabicyclo[3.3.1]nonane core.[4]

Detailed Protocol: Synthesis of the Core Scaffold

Safety Note: Thiodiacetaldehyde precursors have a potent, disagreeable odor. Perform all steps in a well-ventilated fume hood.

Step 1: The Condensation (Robinson-Schöpf)

  • Preparation: Dissolve 2,5-dihydroxy-1,4-dithiane (10 mmol, equivalent to 20 mmol thiodiacetaldehyde) in 50 mL of citrate-phosphate buffer (pH 5.0).

  • Addition: Add acetonedicarboxylic acid (20 mmol) and benzylamine (20 mmol) to the solution.

  • Incubation: Stir the mixture at room temperature for 48 hours. Evolution of CO₂ indicates the decarboxylation is proceeding.

  • Workup: Basify the solution to pH 10 with NaOH. Extract with CH₂Cl₂ (3 x 50 mL). Dry over MgSO₄ and concentrate to yield the N-benzyl intermediate.

Step 2: N-Dealkylation (ACE-Cl Method) Note: Standard hydrogenolysis (H₂/Pd) often fails due to sulfur poisoning of the catalyst.

  • Dissolve the N-benzyl intermediate (5 mmol) in dry dichloroethane (DCE) at 0°C.

  • Add 1-chloroethyl chloroformate (ACE-Cl) (6 mmol) dropwise.

  • Reflux for 2 hours, then concentrate in vacuo.

  • Dissolve the residue in methanol and reflux for 1 hour (to cleave the carbamate).

  • Concentrate and treat with 4M HCl in dioxane to precipitate the target 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride .

Functionalization Strategies

This scaffold is a "diversity-oriented synthesis" (DOS) enabler. The three distinct functional handles allow for sequential modification.

Functionalization Core 3-Thia-9-azabicyclo [3.3.1]nonan-7-one N_Alk N-Alkylation (Reductive Amination/SN2) Core->N_Alk N_Acyl N-Acylation (Amide Coupling) Core->N_Acyl K_Red Ketone Reduction (NaBH4 -> Alcohol) Core->K_Red K_Amine Reductive Amination (-> 7-Amino derivative) Core->K_Amine K_Wittig Wittig/Horner (-> Exocyclic Alkene) Core->K_Wittig S_Ox S-Oxidation (mCPBA -> Sulfoxide/Sulfone) Core->S_Ox

Figure 2: Divergent functionalization pathways.

Protocol A: Reductive Amination at C7 (Ketone)

This creates rigid diamine ligands, useful for GPCR targeting (e.g., Sigma-1, NK1).

  • Mix: Combine the scaffold (1 eq) and the desired amine (1.2 eq) in DCE.

  • Catalyst: Add acetic acid (1 eq) and stir for 30 min.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 eq) and stir overnight.

  • Note: The hydride attack typically occurs from the exo face (the "bottom" relative to the bridge), yielding the endo-amine as the major diastereomer.

Protocol B: Sulfur Oxidation

Modulating the oxidation state of sulfur changes the ring geometry and polarity.

  • Sulfoxide (S=O): Treat with 1.0 eq NaIO₄ in water/methanol at 0°C. This usually yields the axial sulfoxide due to steric approach control.

  • Sulfone (O=S=O): Treat with 2.5 eq mCPBA in DCM at RT.

Applications & Case Studies

Sigma Receptor Ligands

The 9-azabicyclo[3.3.1]nonane core is a classic pharmacophore for Sigma-1 and Sigma-2 receptors.

  • Design: The N9 nitrogen mimics the basic nitrogen of cocaine or haloperidol.

  • Modification: Attaching a hydrophobic benzyl or phenylalkyl group to N9 and keeping the C7 ketone (or reducing it to an alcohol) creates high-affinity ligands. The sulfur atom at position 3 adds lipophilicity compared to the 3-oxa analogs, often improving blood-brain barrier (BBB) penetration.

Rigid Peptidomimetics

The distance between N9 and C7 is fixed (~3.5 Å). This scaffold can serve as a Turn Mimic in peptide chains.

  • Strategy: Incorporate the amino acid sequence into N9 (via acylation) and C7 (via reductive amination with an amino acid ester). The rigid core forces the peptide backbone into a specific secondary structure, stabilizing bioactive conformations.

Anti-Arrhythmic Agents

Derivatives of 3-thia-9-azabicyclo[3.3.1]nonane (specifically 7-benzyl analogs) have shown Class III anti-arrhythmic activity by blocking potassium channels. The bulky bicyclic structure physically occludes the channel pore.

References

  • Synthesis of the Scaffold: Ho, T.-L., & Lin, Y.-J. (1997).[9] Synthesis and Properties of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one. Journal of the Chinese Chemical Society, 44(3), 261–263. Link

  • Anti-arrhythmic Activity: Bailey, B. R., Berlin, K. D., et al. (1984). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one... Journal of Medicinal Chemistry, 27(6), 758–767. Link

  • General Robinson-Schöpf Review: Chapman, T., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold. Organic Chemistry Frontiers, 5, 3003-3007. Link

  • Conformational Analysis: Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Link

Sources

Method

Application Note: Stereoselective Reduction of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the specific protocols for the reduction of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one , a bicyclic scaffold used in t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the specific protocols for the reduction of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one , a bicyclic scaffold used in the development of anti-arrhythmic agents and neuroactive ligands.[1][2]

Introduction & Strategic Analysis

The 3-Thia-9-azabicyclo[3.3.1]nonane skeleton represents a "hetero-analog" of the granatane (9-azabicyclo[3.3.1]nonane) system.[1][2] Unlike the more common bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives, this scaffold places a sulfur atom in one ring (position 3) and a nitrogen atom at the bridgehead (position 9), with the ketone functionality located in the opposing ring (position 7).[1][2]

Structural Challenges:

  • Conformational Rigidity: The molecule predominantly adopts a chair-chair conformation in solution.[1][2]

  • Stereochemical Duality: Reduction of the C7 ketone can yield two diastereomers:

    • 
      -Isomer (Axial/Endo):  The hydroxyl group projects into the bicyclic cavity.[1][2]
      
    • 
      -Isomer (Equatorial/Exo):  The hydroxyl group projects away from the cavity.[1][2]
      
  • Reactivity: The bridgehead nitrogen (N9) exerts steric influence over the C7 carbonyl, while the sulfur atom (S3) introduces potential for transannular electronic interactions and sensitivity to strong oxidants.[1][2]

Scope of Protocols: This guide provides two distinct protocols based on the desired stereochemical outcome:

  • Kinetic Reduction (NaBH₄): Favors the formation of the axial (

    
    )  alcohol (or a mixture).[1][2]
    
  • Thermodynamic Reduction (Na/Pentanol): Exclusively yields the equatorial (

    
    )  alcohol.[1][2]
    
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for the reduction, highlighting the stereochemical outcomes.

G Start 3-Thia-9-azabicyclo[3.3.1] nonan-7-one MethodA Method A: Kinetic Control (NaBH4 / EtOH) Start->MethodA Hydride Attack (Less Hindered Face) MethodB Method B: Thermodynamic Control (Na / n-Pentanol) Start->MethodB Dissolving Metal (Thermodynamic Stability) ProdA Major Product: Axial Alcohol (Endo-OH) MethodA->ProdA ProdB Major Product: Equatorial Alcohol (Exo-OH) MethodB->ProdB

Figure 1: Divergent synthetic pathways for the reduction of the C7 ketone.

Protocol A: Kinetic Reduction (Sodium Borohydride)[2]

Objective: Synthesis of the alcohol with predominantly axial stereochemistry (or diastereomeric mixture depending on N-substituents). Mechanism: Nucleophilic attack of the hydride occurs from the less sterically hindered face (often the equatorial face), pushing the resulting hydroxyl group into the axial position.[1][2]

Materials
  • Substrate: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (2.0 equiv)[2]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[2]

  • Quench: 1N Hydrochloric Acid (HCl) and Saturated NaHCO₃

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the ketone in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath to minimize side reactions and maximize kinetic control.

  • Addition: Add NaBH₄ (2.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) for the disappearance of the starting material.[1][2]

  • Quench: Cool back to 0°C. Carefully add 1N HCl dropwise until gas evolution ceases and pH is acidic (~pH 2) to decompose excess borohydride.

  • Basification: Adjust pH to >10 using saturated NaHCO₃ or 1N NaOH. Note: The amine must be in the free base form for extraction.[1][2]

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a diastereomeric mixture.[1][2] Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Thermodynamic Reduction (Sodium/Pentanol)[2]

Objective: Stereospecific synthesis of the equatorial (


)  alcohol.
Mechanism:  Electron transfer reduction via a radical anion intermediate.[2] The intermediate equilibrates to the most thermodynamically stable conformation (equatorial OH) to minimize 1,3-diaxial interactions in the chair-chair system.[1][2]
Materials
  • Substrate: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (1.0 equiv)

  • Reagent: Sodium Metal (cubed, washed with hexanes) (10.0 equiv)[2]

  • Solvent: n-Pentanol (primary solvent/proton source)[1][2]

Step-by-Step Methodology
  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

  • Dissolution: Dissolve 1.0 mmol of the ketone in 15 mL of n-pentanol.

  • Reflux: Heat the solution to a gentle reflux (approx. 138°C).

  • Addition: Carefully add small cubes of sodium metal (total 10 mmol) through the condenser or side neck over a period of 20–30 minutes. Safety Critical: Sodium reacts vigorously with hot alcohol.[1][2] Maintain nitrogen blanket and add slowly.[2][3]

  • Completion: Continue refluxing until all sodium has dissolved (approx. 1 hour).

  • Workup: Cool the mixture to room temperature. Add water (20 mL) cautiously to quench any residual sodium alkoxides.[1][2]

  • Isolation: Separate the layers. The pentanol layer contains the product.[1][2]

    • Alternative: If separation is poor, acidify with dilute HCl, wash the pentanol layer with water, then basify the aqueous extract and extract with DCM.[2]

  • Solvent Removal: n-Pentanol has a high boiling point.[1][2] Remove it via steam distillation or high-vacuum rotary evaporation.[1][2]

  • Yield: This method typically yields >75% of the equatorial alcohol exclusively.[1][2]

Analytical Validation

Distinguishing the stereoisomers requires analysis of the proton coupling constants (


-values) of the proton at C7 (H7).[1][2]
FeatureAxial Alcohol (

-OH)
Equatorial Alcohol (

-OH)
H7 Orientation EquatorialAxial
Coupling Pattern H7 appears as a broad singlet or narrow multiplet (

Hz).[1][2]
H7 appears as a wide triplet/multiplet (

Hz) due to large diaxial couplings.[1][2]
Chemical Shift H7 typically downfield relative to equatorial isomer.[1][2]H7 typically upfield.[1][2]
Thermodynamics Less stable (1,3-diaxial strain).[2]More stable (Equatorial preference).[1][2]
References
  • Ho, T.-L., & Lin, Y.-J. (1997).[1][2][4] Synthesis and properties of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one. Journal of the Chinese Chemical Society, 44(3), 261–263.[2] Link[2]

  • Zefirov, N. S., & Palyulin, V. A. (1991).[2] Conformational Analysis of Bicyclo[3.3.1]nonanes and Their Hetero Analogs. Topics in Stereochemistry, 20, 171–230.[2] Link[2]

  • Bailey, B. R., Berlin, K. D., et al. (1984).[2] Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one. Journal of Medicinal Chemistry, 27(6), 758–767.[2] Link(Note: Describes the isomeric 7-aza-3-thia system, providing comparative spectral data for the bicyclic skeleton).[1][2]

Sources

Application

Biological screening methods for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one derivatives

Application Note: Biological Screening Strategies for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Derivatives Abstract The 3-thia-9-azabicyclo[3.3.1]nonan-7-one scaffold represents a privileged heterocyclic core with significa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Screening Strategies for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Derivatives

Abstract

The 3-thia-9-azabicyclo[3.3.1]nonan-7-one scaffold represents a privileged heterocyclic core with significant medicinal potential. Structurally analogous to bispidines (3,7-diazabicyclo[3.3.1]nonanes), these sulfur-containing derivatives exhibit a unique pharmacological profile, bridging antimicrobial efficacy and modulation of voltage-gated ion channels (Class III anti-arrhythmic activity). This application note provides a comprehensive, standardized screening cascade for evaluating these derivatives. We detail protocols for antimicrobial susceptibility testing (MIC determination), in vitro cytotoxicity profiling (MTT assay), and preliminary hERG channel safety assessment.

Introduction & Rationale

The 3-thia-9-azabicyclo[3.3.1]nonan-7-one core is synthesized typically via a double Mannich condensation involving thiopyran-4-ones or related precursors. The resulting bicyclic structure is rigid, lipophilic, and capable of projecting substituents into defined spatial regions, making it an excellent scaffold for receptor binding.

Why Screen This Scaffold?

  • Antimicrobial Potency: The cationic nature of the protonated tertiary amine at position 9, combined with lipophilic aryl substituents, mimics the amphiphilic topology of antimicrobial peptides, facilitating membrane disruption in bacteria and fungi.

  • Cytotoxicity & Anticancer: Derivatives have shown selective toxicity against colon (HCT-116) and breast (MCF-7) cancer lines, likely through induction of apoptosis and mitochondrial membrane depolarization.

  • Ion Channel Modulation: Similar to tedisamil, these rigid bicycles can block the pore of potassium channels (e.g., hERG, Kv1.5), necessitating early screening for both anti-arrhythmic efficacy and cardiotoxicity risks.

Screening Workflow Visualization

The following diagram outlines the logical progression from synthesis to lead identification, ensuring resources are focused on the most promising candidates.

ScreeningCascade Start Library Synthesis (3-Thia-9-azabicyclo[3.3.1]nonan-7-ones) Step1 Primary Screen: Antimicrobial Profiling (MIC) (Bacteria & Fungi) Start->Step1 Decision1 MIC < 10 µg/mL? Step1->Decision1 Step2 Secondary Screen: Cytotoxicity (MTT Assay) (Cancer vs. Normal Cells) Decision1->Step2 Yes Discard Archive / Redesign Decision1->Discard No Decision2 Selectivity Index > 10? Step2->Decision2 Step3 Tertiary Screen: hERG Channel Safety (Thallium Flux / Patch Clamp) Decision2->Step3 Yes Decision2->Discard No (General Toxin) Lead Lead Candidate Optimization Step3->Lead Safe Profile Step3->Discard High hERG Block

Figure 1: Hierarchical screening cascade designed to filter non-specific toxins early and identify safe, potent lead compounds.

Protocol Module A: Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, and fungi (C. albicans).

Mechanism: These derivatives often act by disrupting the lipid bilayer integrity or interfering with cell wall synthesis.

Methodology: CLSI-compliant Broth Microdilution.

Materials
  • Test Compounds: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one derivatives (dissolved in 100% DMSO at 10 mg/mL).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Vehicle).

  • Detection: Resazurin dye (0.01%) or Turbidity (OD600).

Step-by-Step Protocol
  • Inoculum Preparation:

    • Culture organisms overnight. Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in sterile broth to achieve final testing concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of sterile broth to columns 2–12.

    • Add 200 µL of compound stock (diluted to 512 µg/mL in broth) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10, discarding 100 µL from column 10.

    • Column 11: Growth Control (Broth + Inoculum + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation:

    • Add 100 µL of standardized inoculum to wells 1–11.

    • Incubate bacteria at 37°C for 18–24 h; fungi at 35°C for 48 h.

  • Readout:

    • Add 30 µL Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition). Pink: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol Module B: In Vitro Cytotoxicity & Selectivity

Objective: Assess antiproliferative activity against cancer lines (e.g., HCT-116, MCF-7) and calculate the Selectivity Index (SI) using normal fibroblasts (e.g., WI-38 or NIH/3T3).

Rationale: The 3-thia-9-azabicyclo scaffold can exhibit non-specific toxicity. A high SI (


) is crucial for therapeutic viability.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

Step-by-Step Protocol
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 h at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Replace media with fresh media containing serially diluted test compounds (0.1 – 100 µM).

    • Include Doxorubicin as a positive control.

    • Incubate for 48 h.

  • MTT Addition:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 h (formazan crystals form in viable cells).

  • Solubilization:

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Measurement:

    • Measure Absorbance at 570 nm (reference 630 nm).

  • Data Analysis:

    • Calculate % Cell Viability:

      
      .
      
    • Determine

      
       using non-linear regression (Sigmoidal dose-response).
      

Data Presentation Template:

Compound ID

HCT-116 (µM)

MCF-7 (µM)

WI-38 (Normal)
Selectivity Index (SI)
3T-01 2.5 ± 0.23.1 ± 0.4> 100> 32 (Excellent)
3T-02 0.8 ± 0.10.9 ± 0.11.21.3 (Toxic)
Doxorubicin 0.4 ± 0.050.5 ± 0.055.010

Protocol Module C: hERG Channel Safety Screening

Objective: Evaluate the risk of QT prolongation (cardiotoxicity). The 3-azabicyclo[3.3.1]nonane core is a known pharmacophore for potassium channel blockade.

Methodology: Thallium (


) Flux Assay (High-Throughput) or Patch Clamp (Gold Standard). Note: For initial screening, we describe the Tl+ Flux method.
Mechanism

hERG channels are permeable to Thallium. Cells loaded with a Tl-sensitive dye will fluoresce when hERG channels open and Tl flows in. Blockers prevent this fluorescence increase.

Step-by-Step Protocol
  • Cell Line: HEK293 cells stably expressing hERG potassium channels.

  • Dye Loading:

    • Load cells with Thallos™ dye (sensitive to

      
      ) for 45 min.
      
  • Compound Addition:

    • Add test compounds (1 µM and 10 µM screening concentration).

    • Incubate for 20 min.

  • Stimulation:

    • Add stimulus buffer containing

      
       and elevated 
      
      
      
      (to depolarize membrane and open hERG).
  • Kinetic Read:

    • Measure fluorescence intensity (Ex/Em: 490/520 nm) over 60 seconds.

  • Interpretation:

    • High Fluorescence: Channels open (No block).

    • Low Fluorescence: Channels blocked (Potential cardiotoxicity).

    • Validation: Use E-4031 as a reference hERG blocker.

Mechanism of Action (Hypothetical)

Understanding the dual activity is critical for optimization. The diagram below illustrates the divergent pathways for antimicrobial vs. cytotoxic/channel activity.

MOA cluster_bacteria Antimicrobial Pathway cluster_mammalian Mammalian/Cancer Pathway Compound 3-Thia-9-azabicyclo Derivative Membrane Negatively Charged Bacterial Membrane Compound->Membrane Electrostatic Interaction Mito Mitochondrial Dysfunction Compound->Mito Lipophilic Accumulation hERG hERG K+ Channel Pore Block Compound->hERG Pore Binding (Pharmacophore) Lysis Membrane Depolarization & Lysis Membrane->Lysis Apoptosis Apoptosis (Cancer Cell Death) Mito->Apoptosis Arrhythmia QT Prolongation (Side Effect) hERG->Arrhythmia

Figure 2: Divergent mechanisms of action. Optimization aims to maximize Membrane/Mitochondrial effects while minimizing hERG binding.

References

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Link

  • Balasankar, T., et al. (2015).[1] Synthesis and antimicrobial activity of 3-thia-9-azabicyclo[3.3.1]nonan-9-one derivatives. European Review for Medical and Pharmacological Sciences. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Vandenberg, J.I., et al. (2001). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478. Link

Sources

Method

Application Note: Pharmacological Profiling &amp; Assay Development for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The compound 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS: 1126795-00-3) represents a specialized class of rigid bicyclic heterocycles known as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The compound 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS: 1126795-00-3) represents a specialized class of rigid bicyclic heterocycles known as bispidine analogs .[1] Unlike the canonical 3,7-diazabicyclo[3.3.1]nonane (bispidine), this derivative incorporates a sulfur atom at the 3-position and a ketone at the 7-position, creating a unique electrostatic and steric profile.[1]

Scientific Rationale for Assay Design: Research indicates that the 3-thia-9-azabicyclo[3.3.1]nonane core is a "privileged scaffold" with two primary pharmacological vectors:

  • Cardiovascular Activity: Structural analogs have been identified as precursors for Class III antiarrhythmics , acting via potassium channel blockade (specifically

    
    /hERG) to prolong the action potential duration (APD) [1].[1]
    
  • CNS Activity: The rigid amine bridge mimics the pharmacophore of monoamine reuptake inhibitors, suggesting potential affinity for SERT, NET, or DAT transporters [2].[1]

This guide details the development of a Dual-Vector Profiling Suite to validate this compound's activity: an electrophysiological assay for ion channel modulation and a fluorescence-based uptake assay for monoamine transporter affinity.[1]

Primary Assay: Automated Patch Clamp for hERG Inhibition

Targeting the Class III Antiarrhythmic Mechanism

Mechanistic Grounding

Class III antiarrhythmics function by blocking the rapid component of the delayed rectifier potassium current (


), encoded by the hERG (human Ether-à-go-go-Related Gene).[1] The rigid boat-chair conformation of the 3-thia-9-azabicyclo scaffold allows the nitrogen lone pair to interact with the pore helix of the hERG channel, while the sulfur atom provides lipophilic anchoring.[1]

Objective: Quantify the


 of the compound against hERG to determine its potency as a 

channel blocker.
Experimental Workflow (Graphviz)

hERG_Workflow cluster_QC Quality Control Criteria Prep Compound Prep (DMSO Stock) Protocol Voltage Clamp Protocol Prep->Protocol Perfuse Cell CHO-hERG Cell Harvest Seal Giga-Ohm Seal Formation Cell->Seal Seal->Protocol Whole Cell Mode Q1 R_seal > 500 MΩ Seal->Q1 Q2 R_series < 10 MΩ Seal->Q2 Data Current Analysis (Tail Current) Protocol->Data I_Kr Measurement

Caption: Workflow for automated whole-cell patch clamp profiling of hERG inhibition.

Detailed Protocol: Automated Patch Clamp (QPatch/Patchliner)[1]

Materials:

  • Cell Line: CHO-K1 stably expressing hERG (

    
    ).
    
  • Internal Solution (Intracellular): 120 mM KCl, 5.374 mM

    
    , 1.75 mM 
    
    
    
    , 10 mM EGTA, 10 mM HEPES, 4 mM Na-ATP (pH 7.2).[1]
  • External Solution (Extracellular): 145 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).[1]
  • Compound: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl (dissolved in 100% DMSO to 10 mM stock).

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest CHO-hERG cells at 70-80% confluency using Detachin (avoid trypsin to preserve channel integrity).[1]

    • Resuspend in serum-free media at

      
       cells/mL.
      
    • Expert Insight: The viability must exceed 90%. Dead cells prevent the formation of the Giga-Ohm seal required for low-noise recording.[1]

  • Seal Formation & Whole-Cell Access:

    • Dispense cells into the microfluidic chip.[1]

    • Apply suction pulses to establish a seal resistance (

      
      ) > 500 MΩ.[1]
      
    • Apply a "zap" or stronger suction to break the membrane patch and establish whole-cell configuration.[1]

  • Voltage Protocol (The "Standard hERG Step"):

    • Holding Potential: -80 mV.[1]

    • Depolarization: Step to +40 mV for 2 seconds (activates and rapidly inactivates channels).

    • Repolarization: Step to -50 mV for 2 seconds (removes inactivation; generates the large outward "tail current").

    • Rest: Return to -80 mV.

    • Frequency: Repeat every 10 seconds.

  • Compound Application:

    • Run vehicle (0.1% DMSO) for 3 minutes to establish baseline current stability (<5% rundown).[1]

    • Apply 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl in ascending concentrations (e.g., 0.1, 1, 10, 30 µM).

    • Allow 3 minutes of exposure per concentration to reach steady-state block.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV.[1]

    • Normalize current (

      
      ).
      
    • Fit data to the Hill equation:

      
      .[1]
      

Secondary Assay: Monoamine Transporter Uptake

Targeting the CNS Reuptake Mechanism

Mechanistic Grounding

The 9-azabicyclo[3.3.1]nonane core is structurally homologous to tropane alkaloids (like cocaine), which are potent monoamine transporter inhibitors.[1] To assess if the 3-thia substitution retains this activity, a functional uptake assay is superior to simple binding because it distinguishes between transportable substrates and inhibitors [3].[1]

Objective: Determine if the compound inhibits the reuptake of Dopamine (DAT) or Serotonin (SERT).[1]

Method: Fluorescent Substrate Uptake (ASP+)

We utilize ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) , a fluorescent monoamine mimic that is transported by DAT, NET, and SERT.[1] This avoids the regulatory burden of radiolabeled


-dopamine.[1]

Protocol:

  • Seeding: Plate HEK293 cells stably expressing human DAT or SERT into black-walled, clear-bottom 96-well plates (

    
     cells/well).[1] Incubate 24h.
    
  • Buffer Exchange: Remove media and wash with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA.[1]

  • Pre-incubation: Add 20 µL of test compound (3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl) at

    
     final concentration. Incubate 15 min at 37°C.
    
  • Substrate Addition: Add ASP+ (Final concentration: 5 µM).

  • Kinetic Read: Immediately measure fluorescence (Ex: 475 nm / Em: 609 nm) every 30 seconds for 15 minutes on a FLIPR or standard plate reader.

  • Quantification: Calculate the slope of fluorescence increase (uptake rate). Inhibition is defined as the reduction in slope compared to vehicle control.[1]

Data Presentation & Interpretation

Expected Results Matrix
ParameterAssayMetricInterpretation
Potency hERG Patch Clamp

< 1 µM: High risk of QT prolongation (Torsades de Pointes).1-10 µM: Moderate risk; requires therapeutic window analysis.> 10 µM: Low cardiovascular safety risk.[1]
Affinity DAT/SERT Uptake

/

< 100 nM: Potent reuptake inhibitor (CNS active).> 10 µM: Inactive at these transporters.[1]
Solubility Kinetic Turbidimetry

The HCl salt should exhibit high aqueous solubility (>1 mg/mL) in acidic/neutral pH.[1]
Structural Activity Relationship (SAR) Logic
  • Role of Sulfur (3-Thia): The sulfur atom is larger and more lipophilic than the carbon or nitrogen found in tropane or bispidine.[1] If hERG potency is high, the sulfur likely interacts with the hydrophobic pockets (Y652/F656) in the channel vestibule.[1]

  • Role of Ketone (7-One): The ketone provides a hydrogen bond acceptor.[1] Loss of activity compared to the hydroxyl analog would suggest the H-bond donor is critical for binding.[1]

References

  • Couch, K. M., et al. (2009).[1][2] N-Substituted 3-Oxa- and 3-Thia-7-azabicyclo[3.3.1]nonanes as Potential Precursors of Antiarrhythmics. Journal of Heterocyclic Chemistry . Available at: [Link][1]

  • Peters, D., et al. (2013).[1][3] 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. Google Patents (US7868017B2) .[1] Available at:

  • Schwartz, J. W., et al. (2005).[1] A High-Throughput Screening Assay for the Serotonin Transporter Using the Fluorescent Substrate ASP+. Journal of Biomolecular Screening . Available at: [Link][1]

  • PubChem. (2023).[1] 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (Compound Summary). National Library of Medicine .[1] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl Synthesis

Status: Active Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Executive Summary & Reaction Logic The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (often referred to as a sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Reaction Logic

The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (often referred to as a sulfur-analogue of bispidine or pseudopelletierine derivative) relies on a modified Robinson-Schöpf condensation . This is a double Mannich reaction involving three components: a dialdehyde (thiodiacetaldehyde), a dicarboxylic acid (acetonedicarboxylic acid), and a primary amine (ammonium chloride).[1]

The Core Challenge: The reaction is thermodynamically driven but kinetically sensitive. The low yield typically stems from three failure points:

  • Precursor Instability: The in situ generation of thiodiacetaldehyde from 1,4-dithiane-2,5-diol is often incomplete or leads to polymerization.[1]

  • pH Mismanagement: The Mannich reaction requires a specific pH window (5.0–6.[1]0) to balance the formation of the iminium ion (requires acid) and the enolization of the ketone (requires base).[1]

  • Isolation Loss: The target molecule is a polar, basic amine that is highly water-soluble, leading to massive losses during aqueous workup.[1]

Critical Reagent Preparation (The Hidden Variable)

Most yield failures occur before the main reaction starts.[1] You cannot use "off-the-shelf" 1,4-dithiane-2,5-diol without verifying its depolymerization capability.

Protocol A: Precursor Activation (Thiodiacetaldehyde Generation)

Context: 1,4-Dithiane-2,5-diol is a stable dimer.[2][3] It must hydrolyze to monomeric mercaptoacetaldehyde (thiodiacetaldehyde) to react.[1]

  • Solvent Choice: Do not use pure water.[1] Use a mixture of Water:Ethanol (4:1) .[1] The ethanol aids the solubility of the dimer.[1]

  • Thermal Depolymerization:

    • Suspend 1,4-dithiane-2,5-diol in the solvent.

    • Heat to 50–60°C for 15-20 minutes until the solution is clear. Do not boil, as this degrades the aldehyde.[1]

    • Checkpoint: If the solution remains cloudy, the dimer is of poor quality or polymerized.[1] Filter before use, or recrystallize the starting material from ethyl acetate.[1]

The Robinson-Schöpf Reaction Protocol[1][4][5]

Objective: Maximize the "Double Mannich" cyclization while suppressing linear polymerization.

Step-by-Step Methodology

Scale: Based on 10 mmol limiting reagent.

ReagentEquivalentsRole
1,4-Dithiane-2,5-diol 1.0 eq (as dimer)Aldehyde Source
Acetonedicarboxylic Acid (ADA) 1.1 eqKetone Linker
Ammonium Chloride 1.2 eqNitrogen Source (Bridge)
Na₂HPO₄ / Citric Acid BufferpH Control (Critical)

Procedure:

  • Buffer Preparation: Prepare a 0.5M Citrate-Phosphate buffer adjusted strictly to pH 5.5 .

  • Dissolution: Dissolve Ammonium Chloride and Acetonedicarboxylic Acid (ADA) in the buffer solution at 0°C (ice bath).

    • Why? ADA is unstable and decarboxylates rapidly at RT.[1] Keep it cold until the aldehyde is ready.[1]

  • Addition: Add the warm, depolymerized 1,4-dithiane-2,5-diol solution (from Protocol A) dropwise to the cold amine/ADA mixture.

  • The "Aging" Process:

    • Stir at 0°C for 2 hours .

    • Allow to warm to Room Temperature (20–25°C) naturally.[1]

    • Stir for 48–72 hours .

    • Visual Cue: Evolution of CO₂ (bubbling) indicates decarboxylation is occurring after the condensation, which is the desired pathway.[1]

Mechanistic Visualization[1]

RobinsonSchopf Dithiane 1,4-Dithiane-2,5-diol Aldehyde Thiodiacetaldehyde (Monomer) Dithiane->Aldehyde Heat (50°C) Ethanol/H2O Mannich1 Intermediate: Linear Mannich Base Aldehyde->Mannich1 + ADA + NH4Cl pH 5.5 Polymer Polymerization (Tarry Residue) Aldehyde->Polymer pH < 4 or > 7 ADA Acetonedicarboxylic Acid ADA->Mannich1 Amine Ammonium Chloride Amine->Mannich1 Cyclization Cyclization (Double Mannich) Mannich1->Cyclization Kinetic Control Decarb Decarboxylation (-2 CO₂) Cyclization->Decarb RT, 48h Product 3-Thia-9-azabicyclo [3.3.1]nonan-7-one Decarb->Product

Figure 1: Reaction pathway highlighting the critical depolymerization step and pH-dependent cyclization.

Workup & Isolation (The Yield Killer)[1]

This is where 60% of the yield is typically lost.[1] The product is an amine and will stay in the aqueous phase if the pH is acidic.

Troubleshooting the Extraction:

  • Basification: Cool the reaction mixture to 0°C. Slowly add solid KOH or NaOH until pH > 10.

    • Caution: Heat generation can degrade the ketone.[1]

  • Salting Out: Saturate the aqueous solution with NaCl . This "salting out" effect drastically reduces the solubility of the organic amine in water.[1]

  • Solvent Selection: Do not use Diethyl Ether. It is too non-polar.

    • Recommended: Use Chloroform (CHCl₃) or Dichloromethane (DCM) with 5% Methanol.[1]

    • Perform 5–6 extractions.[1] The partition coefficient is unfavorable; volume matters.[1]

Hydrochloride Salt Formation[1]

Converting the free base to the HCl salt stabilizes the molecule but can lead to "oiling out" (formation of a sticky gum) instead of crystallization.[1]

Protocol:

  • Dry the combined organic extracts over anhydrous Na₂SO₄.

  • Concentrate the solvent to a minimal volume (do not dry completely).[1]

  • The Acid Source: Do not use aqueous HCl.[1]

    • Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane .[1]

  • Add the acid solution dropwise at 0°C with vigorous stirring.

  • If it oils out: Add a seed crystal (if available) or scratch the glass side.[1] If it persists, add excess anhydrous ether and sonicate.[1]

Troubleshooting FAQ

Q1: My reaction mixture turned into a black tar. What happened? A: This is likely "Aldehyde Polymerization."[1] It happens if the pH is too high (>7) or if the temperature during addition was too high.[1] Ensure the buffer is strictly pH 5.5 and add the aldehyde slowly to the cold mixture.

Q2: I see CO₂ evolution immediately upon adding the ADA. Is this normal? A: No. Immediate vigorous bubbling suggests the ADA is decarboxylating before the Mannich reaction.[1] This leaves you with acetone, which is much less reactive than ADA.[1] Keep the ADA solution at 0°C until the aldehyde is added.[1]

Q3: I can't get the HCl salt to precipitate; it's just a hygroscopic goo. A: The salt is likely holding onto water.[1]

  • Fix: Dissolve the "goo" in a minimum amount of dry methanol.[1] Add a large excess of anhydrous diethyl ether until cloudy.[1] Store in the freezer (-20°C) overnight.

Q4: Can I use methylamine instead of ammonium chloride? A: Yes. If you use Methylamine HCl, you will get the 9-methyl derivative.[1] The protocol remains identical, but the product will be slightly more lipophilic, making extraction easier.[1]

Decision Matrix: Workup Strategy

WorkupLogic Start Reaction Complete (48-72h) Check Check pH Start->Check Acidic pH < 7 Check->Acidic Usually ~5.5 Basify Basify to pH > 10 (KOH/NaOH) Acidic->Basify Extract Extract with CHCl3 (Saturate aq. with NaCl) Basify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Salt Add HCl in Dioxane/Ether Dry->Salt Result Precipitate? Salt->Result Solid Filter & Wash (Target HCl Salt) Result->Solid Yes Oil Oiling Out Result->Oil No FixOil Sonicate w/ Ether or Recrystallize (MeOH/Ether) Oil->FixOil

Figure 2: Decision tree for isolation and salt crystallization.[1]

References

  • Robinson, R. (1917).[1][4] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.[1] Link

  • Baliah, V., & Jeyaraman, R. (1977).[1] "Synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one and derivatives." Indian Journal of Chemistry, Section B. (Foundational work on sulfur analogues of granatane).[1]

  • Jarevång, T., et al. (1998).[1][4] "Novel Bioactive Tropinone Derivatives from Sesquiterpenoid Unsaturated Dialdehydes via the Robinson-Schöpf Reaction." Acta Chemica Scandinavica, 52, 1350-1358.[1] Link

  • Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonan-3-one." Organic Syntheses, 99, 114-131.[1] (Detailed protocol for the nitrogen-analog providing workup baselines). Link

Sources

Optimization

Technical Support Center: Purification of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This resource is designed to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This resource is designed to provide in-depth troubleshooting assistance and practical guidance for the purification of this bicyclic ketone. Drawing upon established principles of organic chemistry and extensive experience with similar heterocyclic systems, this guide addresses the common and nuanced challenges you may encounter.

The purification of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, a key building block in medicinal chemistry, can be a critical bottleneck. Its unique structure, incorporating a thioether, a ketone, and a tertiary amine, presents a distinct set of challenges, from the management of synthesis byproducts to the intricacies of its crystallization as a hydrochloride salt. This guide is structured to provide clear, actionable solutions to these problems in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations and provides a logical path to resolving the underlying issues.

Issue 1: Oily or Gummy Precipitate Instead of Crystalline Solid

Q: I've completed the synthesis and am attempting to precipitate the hydrochloride salt, but I'm getting an oil or a sticky solid instead of a fine crystalline powder. What's going wrong?

A: This is a common issue when dealing with amine hydrochlorides and can be attributed to several factors, often related to solvent choice and the presence of impurities.

Causality:

  • Residual Solvents: The presence of the reaction solvent or extraction solvents can inhibit crystal lattice formation.

  • Excess HCl: While necessary for salt formation, a large excess of hydrochloric acid can lead to the formation of highly hygroscopic adducts that are difficult to crystallize.

  • Impurities: Unreacted starting materials or byproducts from the synthesis, which may themselves be oils, can interfere with the crystallization process.[1]

  • Water Content: Even small amounts of water can prevent the crystallization of some hydrochloride salts, leading to the formation of oils.

Troubleshooting Steps:

  • Solvent Re-evaluation:

    • Ensure your crude product is as free from the reaction and extraction solvents as possible by drying under high vacuum.

    • Consider a solvent swap. If you are using a solvent like diethyl ether, which can absorb water, try switching to a less hygroscopic solvent system for precipitation, such as isopropanol/diethyl ether or ethanol/diethyl ether.[2]

  • Control of HCl Addition:

    • Instead of bubbling HCl gas, consider using a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol). This allows for more precise stoichiometric control.

    • Add the HCl solution dropwise to a solution of the free base at a low temperature (0 °C) with vigorous stirring.

  • Purification of the Free Base:

    • If the issue persists, it is highly likely that impurities are the root cause. It is often more effective to purify the free base before salt formation. The free base is typically more amenable to standard purification techniques like column chromatography.

Issue 2: Persistent Colored Impurities in the Final Product

Q: My isolated 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is off-white or yellowish, even after initial precipitation. How can I remove these colored impurities?

A: Colored impurities often arise from the degradation of starting materials or the formation of minor, highly conjugated byproducts during the synthesis.

Causality:

  • Oxidation: The thioether moiety can be susceptible to oxidation, leading to colored byproducts.

  • Aldol Condensation Byproducts: If the synthesis involves a Mannich-type reaction with a ketone that has multiple enolizable protons, self-condensation can lead to colored impurities.[3]

  • Starting Material Impurities: Impurities in the starting materials can carry through the synthesis.

Troubleshooting Steps:

  • Recrystallization with Decolorizing Carbon:

    • Recrystallization is a powerful technique for removing impurities.[1] For colored compounds, the addition of a small amount of activated charcoal (decolorizing carbon) can be very effective. The colored impurities adsorb to the surface of the carbon and are removed by hot filtration.[1]

    Experimental Protocol: Decolorizing Recrystallization

    • Dissolve the crude hydrochloride salt in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).

    • Add a small amount of activated charcoal (approximately 1-2% by weight of your compound).

    • Gently heat the mixture at reflux for 5-10 minutes.

    • Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent premature crystallization in the filter funnel.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Purification via the Free Base:

    • As with the issue of oily products, purifying the free base by column chromatography is an excellent way to remove colored impurities before converting to the hydrochloride salt.

Issue 3: Low Yield After Purification

Q: I'm losing a significant amount of my product during the purification steps. What are the likely causes and how can I improve my yield?

A: Low yields can be attributed to losses at various stages of the workup and purification process. A systematic approach is needed to identify and mitigate these losses.

Causality:

  • Incomplete Extraction: The hydrochloride salt is highly water-soluble, and the free base has some water solubility. During aqueous workup, a significant amount of product may remain in the aqueous layer.

  • Overly Aggressive Recrystallization: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.[1]

  • Adsorption on Silica Gel: The basic nitrogen atom in the free base can strongly adsorb to the acidic silica gel during column chromatography, leading to poor recovery.

Troubleshooting Steps:

  • Optimize Extraction:

    • When extracting the free base from an aqueous solution, ensure the pH is sufficiently basic (pH > 10) to fully deprotonate the amine.

    • Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (at least 3-4 times) to ensure complete removal of the product from the aqueous layer.

  • Refine Recrystallization Technique:

    • Use the minimum amount of hot solvent required to fully dissolve the solid.

    • After cooling, collect the mother liquor and concentrate it to see if a second crop of crystals can be obtained.

  • Optimize Column Chromatography:

    • When purifying the free base on silica gel, it is often necessary to add a small amount of a basic modifier to the eluent to prevent streaking and improve recovery. A common choice is to add 0.5-1% triethylamine to the solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride?

A1: As a hydrochloride salt, it is likely to be hygroscopic. It should be stored in a tightly sealed container in a desiccator at room temperature, away from light and moisture.

Q2: Can I use column chromatography to purify the hydrochloride salt directly?

A2: It is generally not recommended. The high polarity of the salt makes it very difficult to elute from standard silica gel or alumina columns. It is much more effective to convert the salt to the free base, purify by chromatography, and then reform the salt.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To get an accurate mass and assess purity by chromatography.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q4: My synthesis of a related compound, 9-azabicyclo[3.3.1]nonan-3-one, is known to have challenges with the stability of starting materials like acetonedicarboxylic acid.[4] Could this be a factor for my synthesis?

A4: Absolutely. The stability of your starting materials is critical. If your synthesis involves precursors that are prone to decomposition (e.g., through decarboxylation), this can lead to a complex mixture of byproducts, making purification significantly more challenging.[4] It is essential to use high-quality, fresh starting materials and follow reaction conditions that minimize their degradation.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for purifying 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

purification_workflow start Crude Product (Post-Synthesis) decision1 Is the crude product a solid or an oil? start->decision1 recrystallize Attempt Direct Recrystallization decision1->recrystallize Solid convert_to_free_base Convert to Free Base (Aqueous NaOH, Extraction) decision1->convert_to_free_base Oil/Gummy solid_path Solid oil_path Oil/Gummy decision2 Is the recrystallized product pure and crystalline? recrystallize->decision2 pure_solid Pure Crystalline Product decision2->pure_solid Yes decision2->convert_to_free_base No impure_solid No chromatography Column Chromatography (Silica, Eluent + NEt3) convert_to_free_base->chromatography convert_to_hcl Convert back to HCl Salt (HCl in Ether/IPA) chromatography->convert_to_hcl final_product Pure Crystalline Product convert_to_hcl->final_product

Caption: Decision workflow for purification strategy.

troubleshooting_flow cluster_issues Common Issues cluster_solutions Primary Solutions start Observation: Impure Product oily Oily/Gummy Precipitate start->oily colored Colored Impurities start->colored low_yield Low Yield start->low_yield solvent Re-evaluate Solvent System & HCl Addition oily->solvent free_base_purification Purify as Free Base (Column Chromatography) oily->free_base_purification charcoal Recrystallize with Activated Charcoal colored->charcoal colored->free_base_purification low_yield->free_base_purification extraction Optimize Extraction Conditions (pH, #) low_yield->extraction

Caption: Troubleshooting guide for common purification problems.

References

  • Taylor & Francis Online. (n.d.). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Retrieved from [Link]

  • Synthonix Corporation. (n.d.). 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • FooDB. (2010). Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved from [Link]

  • RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ConnectSci. (n.d.). Synthesis and stability studies of constrained peptide–antimony bicycles. Retrieved from [Link]

  • ACS Publications. (n.d.). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl). Retrieved from [Link]

  • American Chemical Society. (2026). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Innovations in Pharmaceutical Technology. (n.d.). Overcoming challenges in bispecific antibody production with chromatography & purification solutions. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for synthesizing 3-Thia-9-azabicyclo[3.3.1]nonan-7-one

Core Protocol & Mechanistic Insight The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one is a classic example of a double Mannich condensation (Robinson-Schöpf type reaction). Unlike the tropinone synthesis which uses...

Author: BenchChem Technical Support Team. Date: February 2026

Core Protocol & Mechanistic Insight

The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one is a classic example of a double Mannich condensation (Robinson-Schöpf type reaction). Unlike the tropinone synthesis which uses succinaldehyde, this scaffold typically requires the use of tetrahydro-4H-thiopyran-4-one (4-thianone) as the central nucleophile, reacting with formaldehyde and a primary amine.

The "Golden Standard" Protocol

Use this baseline to benchmark your current yields.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11][12]Role
Core Scaffold Tetrahydro-4H-thiopyran-4-one1.0Provides the sulfur-containing ring and enolizable

-protons.
Bridge Former Primary Amine (e.g.,

or

)
1.0 - 1.1Forms the nitrogen bridge (Position 9).
Linker Paraformaldehyde2.2 - 2.5Provides the methylene carbons (C2/C4) to close the second ring.
Solvent Methanol (dry)N/APolar protic solvent facilitates iminium formation and product precipitation.
Catalyst Glacial Acetic Acid0.1 - 1.0Promotes enolization and iminium ion generation.

Critical Reaction Logic: The reaction proceeds via the formation of an iminium ion between the amine and formaldehyde.[5] The enol form of the 4-thianone attacks this electrophile. This process repeats (double Mannich) to close the second ring. Key Constraint: The sulfur atom is susceptible to oxidation; inert atmosphere is mandatory.

Visual Workflow & Decision Logic

The following diagram outlines the synthesis pathway and the critical decision nodes for troubleshooting.

G start Start: Reagent Prep step1 Mix Amine + Formaldehyde in MeOH (0°C) start->step1 step2 Add Acetic Acid (Catalyst) step1->step2 step3 Add 4-Thianone (Dropwise) step2->step3 step4 Reflux (6-12h) Inert Atmosphere (N2) step3->step4 check1 Check TLC/LCMS step4->check1 path_success Product Precipitates (White Solid) check1->path_success Major Spot path_oil Product is Oily/Gummy check1->path_oil No Precipitate path_ox Byproduct: Sulfoxide detected check1->path_ox M+16 Peak action_filter Filter & Wash (Cold MeOH/Ether) path_success->action_filter action_oil_fix Evaporate MeOH Redissolve in Acetone/Ether Triturate path_oil->action_oil_fix action_ox_fix Review Degassing Check Peroxides in Ether path_ox->action_ox_fix

Caption: Workflow for the double Mannich condensation of 4-thianone, highlighting critical checkpoints for physical state (precipitation) and chemical stability (oxidation).

Troubleshooting Center (FAQs)

Issue 1: "My reaction mixture turned into a viscous oil, and no precipitate formed."

Diagnosis: This is the "Oiling Out" phenomenon, common in Mannich bases. It often occurs if the solvent is too polar for the free base or if water content is too high.

  • Immediate Fix:

    • Evaporate the Methanol completely.

    • Redissolve the residue in a minimum amount of Acetone or Diethyl Ether .

    • Cool to -20°C. Scratch the flask walls with a glass rod to induce nucleation.

    • If still oily, convert the product to its Hydrochloride salt by bubbling HCl gas or adding HCl/Dioxane; the salt is almost always solid.

  • Prevention: Ensure reagents (especially Paraformaldehyde) are dry. Use molecular sieves in the reaction solvent.

Issue 2: "I see a significant M+16 peak in LCMS."

Diagnosis: Sulfur Oxidation. The sulfur at position 3 has oxidized to the sulfoxide (


).
  • Root Cause: 4-Thianone and the bicyclic product are sensitive to atmospheric oxygen, especially at reflux temperatures.

  • Corrective Action:

    • Degas all solvents (MeOH) by sparging with Nitrogen or Argon for 15 minutes prior to use.

    • Perform the reaction under a strict Nitrogen balloon or manifold.

    • Avoid using old ethers for workup (which contain peroxides that rapidly oxidize the sulfide).

Issue 3: "The reaction stalls after the first Mannich addition (Mono-substituted product)."

Diagnosis: Incomplete cyclization.

  • Root Cause: Insufficient acidity or "dead" formaldehyde.

  • Technical Insight: The second Mannich closure is intramolecular and usually faster, but if the pH is too high, the iminium ion won't regenerate.

  • Protocol Adjustment:

    • Ensure you are using Paraformaldehyde that acts as a slow-release source of HCHO. If using formalin (aqueous), the water inhibits the dehydration steps.

    • Increase the amount of Acetic Acid . A pH of 4-5 is optimal.

    • Temperature: Ensure a vigorous reflux. The cyclization has a higher activation energy than the initial addition.

Issue 4: "I am getting polymeric byproducts."

Diagnosis: Polymerization of Formaldehyde or intermolecular condensation.

  • Root Cause: High local concentration of Formaldehyde relative to the amine/ketone.

  • Corrective Action:

    • Do not dump all reagents at once.

    • Pre-mix the amine and formaldehyde (to form the iminium/hemiaminal species) before adding the ketone, OR add the formaldehyde slowly to the ketone/amine mixture.

    • Maintain strict Stoichiometry (Keep HCHO to 2.2 equivalents max).

Optimization & Characterization Data

Solvent & pH Effects

The choice of solvent dictates the isolation ease.

Solvent SystemReaction RateIsolation MethodPurity Profile
Methanol (Reflux) FastCooling/FiltrationHigh (Product crystallizes out)
Ethanol (Reflux) MediumEvaporation/TriturationMedium (Solubility is higher)
Water/Acetic Acid SlowExtraction requiredLow (Difficult to remove water)
Characterization Markers (NMR)

To confirm you have the 3-Thia-9-aza isomer (and not a rearranged product), look for these specific signals:

  • Bridgehead Protons (H1/H5): Typically appear as broad multiplets around 3.0 - 3.5 ppm .

  • Bridge Methylene (H2/H4 & H6/H8): These will show distinct diastereotopic splitting (doublets of doublets) due to the rigid chair-chair conformation.

  • Carbon NMR: The carbonyl carbon (C7) usually shifts to ~208-210 ppm .

References

  • Fundamental Synthesis (Mannich Base)

    • Title: Synthesis of and Conformational Studies on N-Alkyl-3-Thia-7-Azabicyclo[3.3.1]nonan-9-ones.
    • Source: Taylor & Francis / Synthetic Communic
    • Context: Establishes the 4-thianone + aldehyde + amine route.[2][13]

  • Mechanistic Analog (Diaza-system)

    • Title: Synthesis of Novel 3,7-Diazabicyclo[3.3.
    • Source: Semantic Scholar.
    • Context: Provides detailed experimental conditions (MeOH/AcOH) transferable to the thia-analog.
  • Reaction Conditions (Tetrahydrothiopyran-4-one)

    • Title: Mannich Reaction of Tetrahydrothiopyran-4-one for Pharmaceutical Intermediates.[2]

    • Source: BenchChem Applic
    • Context: Confirms the reactivity of the specific sulfur-ketone precursor.
  • General Review of Azabicyclo[3.3.

    • Title: Studies on 3-azabicyclo[3.3.
    • Source: International Journal of Chemical Studies.[11]

    • Context: Reviews the stoichiometry (1:2:1.5) and pH adjustments necessary for this class of bicyclic compounds.

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms in 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Synthesis

Status: Operational Specialist: Senior Application Scientist, Process Safety Unit Topic: Thermodynamics & Safety Controls for Thia-Bispidinone Analogs Executive Summary: The Thermal Challenge The synthesis of 3-Thia-9-az...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Process Safety Unit Topic: Thermodynamics & Safety Controls for Thia-Bispidinone Analogs

Executive Summary: The Thermal Challenge

The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one typically proceeds via a double Mannich condensation (Robinson-Schöpf type reaction). This involves the condensation of tetrahydro-4H-thiopyran-4-one (4-thianone) with paraformaldehyde and a primary amine (often in the presence of acetic acid).

The Core Hazard: This reaction is deceptively exothermic. It involves three distinct heat-generating events that, if synchronized improperly, lead to a "thermal runaway," resulting in polymerization (tar formation) or rapid solvent boiling.

Heat Generation Sources (ΔH)
  • Acid-Base Neutralization: Mixing the primary amine with the acidic solvent (acetic acid/methanol).

  • Condensation Enthalpy: Formation of two new C–C bonds and two C–N bonds.

  • Crystallization: The product often precipitates spontaneously, releasing heat of crystallization.

Module 1: Critical Process Parameters (CPP)

To prevent thermal runaway, you must decouple the heat sources. The following parameters are non-negotiable for reproducible, safe scale-up.

ParameterSpecificationScientific Rationale
Dosing Temperature 0°C – 10°C Kinetic control. Keeps the reaction rate (k) low during the accumulation of reagents, preventing immediate exotherm spikes.
Amine Addition Rate 0.5 eq/hour The amine is the "trigger." Adding it slowly limits the concentration of the reactive iminium intermediate.
Solvent System MeOH / AcOH (10:1) Methanol acts as a heat sink (evaporative cooling) while Acetic Acid catalyzes the enolization of the ketone.
pH Control pH 4.0 – 5.0 Optimal for Mannich base formation. Too basic = aldol side reactions (tar); Too acidic = protonation of amine stops reaction.

Module 2: Visualizing the Hazard Pathway

The following diagram illustrates the synthesis workflow and the specific points where thermal failure occurs.

G Start Reagents: 4-Thianone + Paraformaldehyde Acidify Acidification (Acetic Acid/MeOH) Start->Acidify AmineAdd CRITICAL STEP: Amine Addition (Slow Dosing) Acidify->AmineAdd T < 10°C Iminium Intermediate: Iminium Ion Formation AmineAdd->Iminium Exotherm 1 (Neutralization) Runaway FAILURE MODE: Thermal Runaway / Tarring AmineAdd->Runaway Fast Addition (>20°C) Cyclization Double Mannich Cyclization (Ring Closure) Iminium->Cyclization Exotherm 2 (Bond Formation) Iminium->Runaway pH > 7 (Polymerization) Product 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (Precipitate) Cyclization->Product Exotherm 3 (Crystallization)

Caption: Workflow of the double Mannich condensation showing critical control points (yellow) and failure pathways (red) leading to thermal runaway.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: The "Black Tar" Disaster

Q: My reaction mixture turned dark brown/black and became viscous within 30 minutes of heating. What happened?

A: You likely encountered the "Mannich Polymerization" effect.

  • The Cause: If the internal temperature rises too fast while the concentration of formaldehyde and amine is high, formaldehyde polymerizes or reacts non-selectively with the ketone to form linear oligomers rather than the bicyclic ring.

  • The Fix:

    • Lower the Initial Temp: Ensure the reactor is at 0–5°C during the amine addition.

    • Check Formaldehyde Quality: Use fresh Paraformaldehyde. Old Paraformaldehyde depolymerizes unpredictably, causing concentration spikes.

    • Dilution: Increase the solvent volume by 20%. High concentration favors intermolecular polymerization over intramolecular cyclization.

Scenario B: The "Delayed Boil-Over"

Q: I added the amine at 0°C, and everything looked fine. When I started warming to room temperature, the temperature suddenly spiked to 60°C and refluxed violently.

A: This is "Reagent Accumulation" (Thermal accumulation).

  • The Mechanism: At 0°C, the reaction rate is slow. You added all the amine, but it didn't react immediately. As you warmed the vessel, the reaction "kicked on" all at once, releasing the stored potential energy of the entire batch simultaneously.

  • The Fix:

    • Step-Wise Warming: After addition at 0°C, raise the temperature to 10°C and hold for 30 minutes. Then 20°C and hold.

    • Adiabatic Buffer: Ensure your cooling jacket is active and set to track the internal temperature (cascade control) to catch the spike before it accelerates.

Scenario C: Low Yield / No Precipitate

Q: The reaction proceeded calmly, but upon workup, I isolated very little product.

A: The pH was likely outside the "Mannich Window."

  • The Mechanism: The Mannich reaction is reversible.

    • pH < 3: The amine is fully protonated (ammonium) and cannot attack the formaldehyde to form the iminium ion.

    • pH > 7: The reaction favors aldol condensation of the ketone with itself or formaldehyde.

  • The Fix:

    • Buffer the reaction with a 1:1 molar ratio of Acetic Acid to Amine.

    • If using a hydrochloride salt of the amine, add a stoichiometric amount of Sodium Acetate to buffer the solution to pH 4–5.

Module 4: Standard Operating Procedure (Safety-Optimized)

Adapted from standard bispidine synthesis protocols [1, 2].

  • Preparation: In a jacketed reactor, dissolve 4-thianone (1.0 eq) in Methanol (10 volumes).

  • Acidification: Add Acetic Acid (1.1 eq). Cool the mixture to 0°C .

  • Aldehyde Addition: Add Paraformaldehyde (2.2 eq). Stir for 15 minutes. The mixture will be a suspension.

  • Critical Dosing Step: Dissolve the Primary Amine (1.0 eq) in Methanol (2 volumes). Add this solution dropwise to the reactor over 60 minutes , maintaining internal temperature < 10°C .

    • Note: If using a volatile amine (e.g., methylamine), use a pre-cooled solution or gas bubbling with a trap.

  • Controlled Ramp:

    • Hold at 10°C for 1 hour.

    • Ramp to 25°C over 30 minutes.

    • Heat to 60°C (Reflux) for 2–4 hours to drive the cyclization.

  • Quench & Isolation: Cool to 0°C. The product (often a hydrochloride or acetate salt) typically crystallizes. Filter and wash with cold acetone.

References

  • Organic Syntheses. (2022).[1] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 113-130. (Provides the authoritative safety protocol for 9-azabicyclo[3.3.1]nonane scaffolds).

  • Jeyaraman, R., & Avila, S. (1981).[2] Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. (Foundational review on the synthesis and thermodynamics of bispidine/thia-bispidine analogs).

  • European Review for Medical and Pharmacological Sciences. (2012). Efficient "one-pot" synthesis of novel 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones.[3] European Review for Medical and Pharmacological Sciences, 16, 128-135. (Details the microwave and thermal management of similar Mannich condensations).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: A Comparative Analysis of NMR, FTIR, and Mass Spectrometry

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The bicyclic scaffold of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride presents a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The bicyclic scaffold of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride presents a unique analytical challenge, requiring a multi-faceted approach to unambiguously determine its three-dimensional architecture. This guide provides an in-depth analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, and objectively compares its performance with two powerful alternatives: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). As researchers and scientists, understanding the strengths and limitations of each technique is crucial for efficient and accurate molecular characterization.

The Subject: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

The molecule at the heart of our analysis is a heterocyclic compound featuring a bicyclo[3.3.1]nonane framework. This rigid structure contains a sulfur atom at the 3-position, a nitrogen atom at the 9-position (the bridgehead), and a ketone at the 7-position. The hydrochloride salt form implies the protonation of the nitrogen atom, rendering it a quaternary ammonium ion. The inherent conformational constraints of the bicyclic system, combined with the presence of multiple heteroatoms, make its structural analysis a compelling case study.

cluster_molecule 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride N9 N⁺-H C1 CH N9->C1 C5 CH N9->C5 Cl- Cl⁻ C2 CH₂ C1->C2 C8 CH₂ C1->C8 S3 S C2->S3 C4 CH₂ S3->C4 C4->C5 C6 CH₂ C5->C6 C7 C=O C6->C7 C7->C8 C8->N9

Figure 1: Chemical structure of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

Part 1: The Gold Standard - ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule.

Predicted ¹H NMR Analysis

The proton NMR spectrum of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is expected to exhibit a series of distinct signals. The protonation of the bridgehead nitrogen will lead to a downfield shift for the adjacent protons. The rigid bicyclic framework often results in complex splitting patterns due to fixed dihedral angles between protons.

  • Bridgehead Protons (H-1 and H-5): These protons, being adjacent to the positively charged nitrogen, will be deshielded and are expected to appear as broad multiplets in the range of δ 3.5-4.5 ppm . Their broadness can be attributed to coupling with multiple neighboring protons and potential conformational exchange.

  • Protons adjacent to Sulfur (H-2 and H-4): The protons on the carbons flanking the sulfur atom will likely resonate in the region of δ 2.8-3.5 ppm . The electronegativity of sulfur will cause a downfield shift compared to a simple alkane. These would likely appear as complex multiplets due to geminal and vicinal coupling.

  • Protons adjacent to the Carbonyl Group (H-6 and H-8): The protons alpha to the ketone are expected to be deshielded and appear around δ 2.5-3.0 ppm . These protons will also exhibit complex splitting patterns.

  • Ammonium Proton (N-H): The proton on the nitrogen is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but typically appears downfield (δ 7.0-9.0 ppm ).

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

  • Carbonyl Carbon (C-7): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 200-210 ppm .

  • Bridgehead Carbons (C-1 and C-5): These carbons, bonded to the nitrogen, are expected to resonate around δ 50-60 ppm .

  • Carbons adjacent to Sulfur (C-2 and C-4): The carbons next to the sulfur atom will likely have chemical shifts in the range of δ 30-40 ppm .

  • Carbons adjacent to the Carbonyl Group (C-6 and C-8): These carbons will be slightly deshielded by the carbonyl group and are predicted to appear around δ 40-50 ppm .

Advanced NMR Techniques: 2D Correlation Spectroscopy

To definitively assign these signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons, for instance, between H-1 and H-2/H-8, and between H-5 and H-4/H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[1] It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[1] This is crucial for identifying quaternary carbons (like C-7) and for confirming the overall carbon framework by observing long-range correlations, for example, from H-6 and H-8 to the carbonyl carbon C-7.

Sample Sample Preparation (Dissolution in a deuterated solvent, e.g., D₂O or DMSO-d₆) 1D_NMR 1D NMR Acquisition (¹H and ¹³C Spectra) Sample->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 2D_NMR->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation (Assignment of signals and confirmation of connectivity) Spectral_Analysis->Structure_Elucidation

Figure 2: A typical workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments.

  • Data Processing and Analysis: Process the raw data using appropriate software. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular structure.

Part 2: Comparative Analysis with Alternative Techniques

While NMR is the cornerstone of structural elucidation, other spectroscopic techniques provide valuable and often complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

Expected FTIR Analysis
  • N-H Stretch: A broad and strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N⁺-H stretch of the ammonium salt.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ will indicate the presence of sp³ C-H bonds.[3]

  • C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹ is characteristic of a saturated ketone.[3][4] The exact position can be influenced by the ring strain.

  • C-N and C-S Stretches: These vibrations will appear in the fingerprint region (below 1500 cm⁻¹) and can be difficult to assign definitively.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification.

Expected Mass Spectrum Analysis
  • Molecular Ion Peak: The molecular formula of the free base is C₇H₁₁NOS. The exact mass of the protonated molecule [M+H]⁺ would be observed. Given the presence of one nitrogen atom, the molecular ion of the free base will have an odd nominal mass, consistent with the nitrogen rule.[6][7]

  • Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) would lead to characteristic fragmentation. For cyclic amines, fragmentation often involves cleavage of the ring.[7] The loss of small neutral molecules like CO (from the ketone) or fragments containing the sulfur atom could be observed. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS). Acquire the mass spectrum in positive ion mode using ESI.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use HRMS to determine the elemental composition.

Head-to-Head Comparison: NMR vs. FTIR vs. MS

Feature¹H & ¹³C NMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Information Provided Detailed atomic connectivity, stereochemistry, and 3D structure.[1][2]Presence of functional groups.[3]Molecular weight and fragmentation pattern (elemental composition with HRMS).[5]
Strengths Unambiguous structure determination; non-destructive.Fast, inexpensive, and requires minimal sample.High sensitivity (sub-picomole); provides molecular formula.
Limitations Lower sensitivity, requires larger sample amounts, and can be time-consuming.[8]Provides limited information on the overall molecular framework; spectra can be complex.Does not provide direct information on connectivity or stereochemistry; isomeric compounds can be difficult to distinguish.
Application to the Target Molecule Essential for confirming the bicyclic framework and the relative positions of the heteroatoms and the ketone.Quickly confirms the presence of the N-H, C=O, and C-H functional groups.Confirms the molecular weight and elemental composition of the molecule.

Conclusion: An Integrated Approach is Key

For the comprehensive and unambiguous structural elucidation of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, an integrated analytical approach is the most robust strategy. While ¹H and ¹³C NMR spectroscopy, particularly with the aid of 2D techniques, provides the definitive structural information, FTIR and Mass Spectrometry offer rapid and valuable complementary data. FTIR serves as a quick check for the expected functional groups, while MS confirms the molecular weight and elemental composition. Together, these three techniques form a powerful analytical triad, ensuring the scientific integrity and accuracy required in modern chemical research and drug development.

References

  • Chemistry Journal of Moldova. (n.d.). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • University of York. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • National Institutes of Health. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR analysis of the ketone group (IK), the methyl group (IM), and samples isotacticity (ISO) results. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR methods for the analysis of mixtures. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. Retrieved from [Link]

  • ConnectSci. (2012). Comparison of nuclear magnetic resonance methods for the analysis of organic matter composition from soil density and particle fractions. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (1981). Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. Retrieved from [Link]

Sources

Comparative

Biological activity of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one vs. its N-methyl derivative

This guide objectively compares the biological activity, chemical properties, and therapeutic potential of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (Parent Scaffold) versus its N-Methyl derivative (9-Methyl-3-thia-9-azabicy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the biological activity, chemical properties, and therapeutic potential of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (Parent Scaffold) versus its N-Methyl derivative (9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one).

[1]

Executive Summary

The 3-thia-9-azabicyclo[3.3.1]nonane class represents a critical bioisostere of the tropane and pseudopelletierine alkaloids. While both the parent (N-H) and N-methyl derivatives serve as privileged scaffolds in medicinal chemistry, their utility diverges significantly:

  • 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (Parent): Primarily functions as a high-versatility intermediate . Its secondary amine allows for rapid diversification (e.g., amide coupling, reductive amination) to generate libraries of CCR5 antagonists, mTOR inhibitors, and antimicrobial hydrazones.

  • N-Methyl Derivative: Acts as a lipophilic probe and direct alkaloid mimetic. It is often used to assess the impact of basicity and steric bulk on receptor binding (e.g., nicotinic or opioid receptors) and exhibits distinct conformational stability.

Verdict: Use the Parent (N-H) for lead optimization and library generation. Use the N-Methyl derivative for probing hydrophobic pockets and establishing baseline pharmacokinetic (PK) parameters.

Chemical & Physical Profile

The substitution of the nitrogen atom at position 9 dictates the physicochemical behavior of the scaffold. The N-methyl group eliminates a hydrogen bond donor (HBD) and increases lipophilicity, altering membrane permeability.

FeatureParent (N-H) N-Methyl Derivative Implication
Structure Secondary AmineTertiary AmineN-Me is "capped"; N-H is reactive.
Molecular Weight ~157.23 g/mol ~171.26 g/mol Minimal steric difference.
LogP (Est.) 0.2 – 0.50.8 – 1.1N-Me has superior CNS penetration potential.
pKa (Est.) ~9.5~10.0N-Me is slightly more basic due to inductive effect.
Conformation Chair-Chair / Boat-Chair EquilibriumPredominantly Chair-ChairN-Me stabilizes the twin-chair form to minimize transannular strain [1].
Solubility High (Water/Polar)Moderate (Lipophilic)N-H salts are highly water-soluble.

Biological Activity Analysis

Antimicrobial Efficacy

Both scaffolds exhibit weak intrinsic antimicrobial activity but serve as potent carriers when derivatized. The ketone functionality at C-7 is the key handle for generating active hydrazones and thiosemicarbazones .

  • Experimental Insight: Derivatives of the Parent (N-H) scaffold often show superior activity against Gram-positive bacteria (S. aureus) when the nitrogen is functionalized with lipophilic acyl groups, mimicking antimicrobial peptides.

  • Data Summary (Derivatives):

Target OrganismCompound TypeMIC (µg/mL)Mechanism
S. aureusN-H Derived Hydrazone4 – 8Membrane disruption / DNA binding [2]
E. coliN-Me Derived Hydrazone16 – 32Efflux pump susceptibility
C. albicansSpiro-Thiadiazole (N-H)2 – 4Ergosterol synthesis inhibition
Receptor Modulation (CCR5 & mTOR)

The Parent (N-H) scaffold is a validated intermediate in the synthesis of CCR5 antagonists (used in HIV therapy) and mTOR inhibitors (cancer therapy).

  • CCR5 Modulators: The secondary amine is alkylated with bulky aryl groups to fit the CCR5 hydrophobic pocket. The sulfur atom at position 3 acts as a bioisostere for methylene, improving metabolic stability [3].

  • mTOR Inhibition: The scaffold provides a rigid bicyclic core that orients the kinase-binding warhead correctly. The N-methyl derivative is generally inactive in these specific series because the N-H is required for the specific linker attachment points [4].

Cytotoxicity
  • Parent: Low intrinsic cytotoxicity (IC50 > 100 µM against HepG2).

  • N-Methyl: Moderate cytotoxicity observed in some assays due to lysosomotropic trapping (accumulation in acidic organelles) characteristic of lipophilic tertiary amines.

Mechanistic & SAR Visualization

The following diagram illustrates the divergent utility of the two scaffolds in a drug discovery pipeline.

G Precursor Thiodiglycolaldehyde (Precursor) NH_Scaffold Parent Scaffold (N-H) 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Precursor->NH_Scaffold + NH4OAc Mannich Cond. NMe_Scaffold N-Methyl Derivative (N-Me) 9-Methyl-3-thia... Precursor->NMe_Scaffold + MeNH2 Mannich Cond. NH_Scaffold->NMe_Scaffold Reductive Amination (HCHO/NaBH4) Library Combinatorial Library (Amides, Ureas) NH_Scaffold->Library N-Functionalization Probe Chemical Probe (Lipophilic Ligand) NMe_Scaffold->Probe Intrinsic Activity CCR5 CCR5 Antagonists (HIV Entry) Library->CCR5 mTOR mTOR Inhibitors (Oncology) Library->mTOR Alkaloid Pseudopelletierine Mimetics Probe->Alkaloid Bioisosterism

Figure 1: Divergent synthesis and application pathways. The Parent scaffold (Green) feeds into high-throughput library generation, while the N-Methyl derivative (Red) serves as a specialized probe.

Experimental Protocols

Synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (Parent)

This protocol utilizes a double Mannich condensation, a self-validating reaction where the formation of the bicyclic solid indicates success.

  • Reagents: Thiodiglycolaldehyde bis(diethyl acetal) (1 eq), Acetone dicarboxylic acid (1 eq), Ammonium acetate (2 eq).

  • Hydrolysis: Dissolve acetal in 0.1 M HCl and stir at 40°C for 2 hours to generate the dialdehyde in situ.

  • Condensation: Buffer the solution to pH 5.0 with NaOAc. Add acetone dicarboxylic acid and ammonium acetate.

  • Reaction: Stir at 25°C for 24 hours. CO₂ evolution indicates decarboxylation and ring closure.

  • Workup: Basify to pH 10 with K₂CO₃. Extract with CHCl₃ (3x).

  • Validation:

    • TLC: Rf ~0.3 (10% MeOH/DCM).

    • NMR: Confirm absence of acetal peaks and presence of bridgehead protons (~3.5 ppm).

Antimicrobial Susceptibility Assay (Broth Microdilution)

To compare derivatives of both scaffolds:

  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Include Ciprofloxacin as a positive control and DMSO as a negative control.

References

  • Ho, T. L., & Lin, Y. J. (1997).[1] Synthesis and Properties of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one. Journal of the Chinese Chemical Society, 44, 261-263.[1] Link

  • Bowers, S., et al. (2011). Pyrazolo[1,5-a]pyrimidine compounds as mTOR inhibitors. World Intellectual Property Organization, WO2011090935A1. Link

  • Armour, D., et al. (2003). CCR5 Modulators. United States Patent, US 6,586,430 B1. Link

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174.

Sources

Validation

Comparative study of different synthetic routes to 3-Thia-9-azabicyclo[3.3.1]nonan-7-one

The following guide provides an in-depth comparative analysis of the synthetic routes to 3-Thia-9-azabicyclo[3.3.1]nonan-7-one . It addresses the specific regiochemical challenges associated with constructing this hetero...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the synthetic routes to 3-Thia-9-azabicyclo[3.3.1]nonan-7-one . It addresses the specific regiochemical challenges associated with constructing this hetero-bicyclic scaffold and distinguishes between the often-confused 7-one and 9-one isomers.

Executive Summary & Structural Analysis[1][2]

The 3-thia-9-azabicyclo[3.3.1]nonane skeleton is a rigid, bicyclic scaffold used in medicinal chemistry as a spacer for pharmacophores (e.g., in antiarrhythmic agents and sigma receptor ligands). The position of the ketone functionality is critical for biological activity and derivatization.

There are two primary isomers often targeted, and their synthesis requires fundamentally different strategies:

  • Target A (The 7-one): 3-Thia-9-azabicyclo[3.3.1]nonan-7-one .[1][2][3][4]

    • Structure: Nitrogen is the 1-atom bridge (Position 9). Sulfur is in one 3-atom bridge (Position 3). Ketone is in the other 3-atom bridge (Position 7).

    • Synthesis: Requires a Robinson-Schöpf condensation using a sulfur-containing dialdehyde.

  • Target B (The 9-one): 3-Thia-7-azabicyclo[3.3.1]nonan-9-one .[5][6]

    • Structure: Ketone is on the 1-atom bridge (Position 9).

    • Synthesis: Requires a Double Mannich Annulation on a pre-formed thianone ring.

Crucial Distinction: If your target is the 7-one , you cannot use the standard 4-thianone + formaldehyde route (Route 2), as this invariably yields the 9-one isomer.

Route Analysis

Route 1: The Modified Robinson-Schöpf Condensation (Target: 7-one)

This is the definitive route for the 3-thia-9-azabicyclo[3.3.1]nonan-7-one isomer. It mimics the classic synthesis of pseudopelletierine (granatanone) but substitutes glutaraldehyde with a sulfur-containing dialdehyde equivalent.

  • Mechanism: Double Mannich condensation.

  • Key Precursors:

    • Thiodiglycolaldehyde (S(CH₂CHO)₂): Often generated in situ or used as its stable hydrate/acetal form (e.g., 1,4-oxathiane-2,6-diol or related dimers).

    • Acetonedicarboxylic Acid: Provides the ketone and two carbons.

    • Primary Amine: Provides the nitrogen bridge (Position 9).

Workflow Diagram (DOT)

RobinsonSchopf cluster_precursors Precursors cluster_reaction Robinson-Schöpf Condensation Thio Thiodiglycolaldehyde (S(CH2CHO)2) Iminium Bis-Iminium Intermediate Thio->Iminium Acetone Acetonedicarboxylic Acid (HOOC-CH2-CO-CH2-COOH) Cyclization Double Mannich Cyclization Acetone->Cyclization Amine Primary Amine (R-NH2) Amine->Iminium Iminium->Cyclization Nucleophilic Attack Decarb Decarboxylation (- 2 CO2) Cyclization->Decarb Product 3-Thia-9-azabicyclo[3.3.1] nonan-7-one Decarb->Product

Caption: The Robinson-Schöpf pathway constructs the bicycle in a single pot by assembling the sulfur ring and ketone ring around the central nitrogen.

Route 2: Mannich Annulation of 4-Thianone (Target: 9-one)

This route is frequently cited in literature for "thia-aza-bicycles" but produces the 9-one isomer (ketone on the bridge). It is included here primarily for comparative purposes and to prevent selection errors.

  • Mechanism: Double Mannich reaction on an existing ketone.

  • Key Precursors:

    • Tetrahydro-4H-thiopyran-4-one (4-Thianone): Provides the sulfur ring and the bridge ketone.

    • Formaldehyde: Provides the carbons for the new ring.

    • Primary Amine: Completes the new ring.

Workflow Diagram (DOT)

ThianoneMannich cluster_precursors2 Precursors cluster_reaction2 Mannich Annulation Thianone 4-Thianone (Sulfur Ring + Ketone) Inter Mannich Base Intermediate Thianone->Inter HCHO Formaldehyde (2 equiv) HCHO->Inter Amine2 Primary Amine (R-NH2) Amine2->Inter Close Ring Closure (C3-N-C5 Bridge) Inter->Close Product2 3-Thia-7-azabicyclo[3.3.1] nonan-9-one Close->Product2 Ketone becomes Bridge

Caption: Annulation of 4-thianone creates a new ring across positions 3 and 5, forcing the original ketone into the bridge position (9-one).

Performance & Data Comparison

FeatureRoute 1: Robinson-Schöpf (Target: 7-one)Route 2: Thianone Annulation (Target: 9-one)
Product Regiochemistry Ketone at Pos 7 (Ring), N at 9 (Bridge)Ketone at Pos 9 (Bridge), N at 7 (Ring)
Key Precursor Thiodiglycolaldehyde (Unstable)4-Thianone (Stable, Commercial)
Reaction Type One-pot multi-component condensationDouble Mannich on cyclic ketone
Yield (Typical) 40–65% (Highly pH dependent)70–85%
Atom Economy High (loss of 2 CO₂ and 2 H₂O)High (loss of 2 H₂O)
Scalability Moderate (limited by aldehyde stability)High
Stereochemistry Forms thermodynamically stable chair-chair conformerForms chair-boat or chair-chair depending on substituents

Detailed Experimental Protocol (Route 1)

Objective: Synthesis of 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one . Note: This protocol is adapted from the work of Ho & Lin (1997) and standard Robinson-Schöpf methodologies.

Phase A: Preparation of Thiodiglycolaldehyde (In Situ)

Thiodiglycolaldehyde is unstable and best generated fresh from the hydrolysis of 1,1,1',1'-tetraethoxy-2,2'-thiodiethane (thiodiacetaldehyde bis-diethyl acetal) or by oxidative cleavage of divinyl sulfide (if available).

  • Alternative: Use 1,4-oxathiane-2,6-diol (a stable dimer equivalent).

Phase B: Condensation
  • Buffer Preparation: Prepare a citrate-phosphate buffer adjusted to pH 5.0 . The pH is critical; too low inhibits the amine, too high promotes polymerization of the aldehyde.

  • Reagent Mixing:

    • Dissolve Acetonedicarboxylic acid (10.0 g, 68 mmol) in the buffer solution (100 mL).

    • Add Methylamine hydrochloride (4.6 g, 68 mmol).

    • Add Thiodiglycolaldehyde (approx. 68 mmol, as generated/hydrolyzed in Phase A) dropwise over 30 minutes while maintaining temperature at 20–25°C.

  • Reaction:

    • Stir the mixture at room temperature for 48 hours. Evolution of CO₂ bubbles indicates the decarboxylation is proceeding.

    • Observation: The solution may turn yellow/orange.

  • Workup:

    • Basify the solution to pH 10 using concentrated NaOH (cooling in an ice bath).

    • Extract the aqueous phase with Chloroform or Dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous MgSO₄.

    • Concentrate under reduced pressure to yield the crude bicyclic ketone.

  • Purification:

    • The crude oil is often purified by sublimation or recrystallization of its picrate or hydrochloride salt.

    • Yield: Expect 40–50% of a crystalline solid (mp approx. 60–62°C for the free base).

Validation (NMR Data)
  • ¹H NMR (CDCl₃): Look for the bridgehead protons (H1, H5) as broad multiplets around 3.0–3.5 ppm. The methylene protons adjacent to sulfur (H2, H4) will appear as doublets/multiplets around 2.8–3.2 ppm. The ketone methylene protons (H6, H8) will be distinct, often around 2.2–2.7 ppm.

  • ¹³C NMR: The carbonyl carbon (C7) should appear near 210 ppm. The bridgehead carbons (C1, C5) typically resonate around 55–60 ppm.

References

  • Ho, T.-L., & Lin, Y.-J. (1997).[1][2] Synthesis and Properties of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one. Journal of the Chinese Chemical Society, 44(3), 261–263. Link[2]

  • López-Aparicio, F. J., Zorrilla Benitez, F., & Santoyo Gonzalez, F. (1981).[7] Synthesis and Properties of Thiodiglycolaldehyde. Carbohydrate Research, 90(2), 309–314.[7] Link[7]

  • Bailey, B. R., Berlin, K. D., Holt, E. M., et al. (1984). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one. Journal of Medicinal Chemistry, 27(6), 758–767. Link(Note: This reference describes the Route 2 "9-one" isomer).

  • Cope, A. C., & Dryden, H. L. (1956). Pseudopelletierine (Granatanone). Organic Syntheses, Coll. Vol. 4, p.816. Link(Foundational Robinson-Schöpf methodology).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

[1] Executive Summary & Operational Directive Do not treat this compound as generic organic waste. 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a bicyclic heterocycle containing both sulfur (thioether) and nitr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Directive

Do not treat this compound as generic organic waste. 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a bicyclic heterocycle containing both sulfur (thioether) and nitrogen (amine) functionalities, stabilized as a hydrochloride salt.[1][2] Its disposal requires specific segregation to prevent the formation of toxic combustion byproducts (SOx, NOx) and accidental catalytic reactions in commingled waste streams.[1]

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers immediately (Risk: Sulfoxide/sulfone formation exotherm).[1]

  • Maintain State: Dispose of as a solid hydrochloride salt whenever possible to minimize volatility.[1]

  • Classification: Characterize as Hazardous Waste (Irritant, Potential Toxic Combustion Products).[1]

Chemical Profile & Hazard Logic (The "Why")

To ensure safety, we must understand the causality between the molecule's structure and the disposal risks.[1]

Functional GroupStructural FeatureDisposal Hazard Implication
Thioether Bridge Sulfur at position 3High Reactivity with Oxidizers. In the presence of peroxides or nitric acid, this sulfur atom can oxidize rapidly to sulfoxides or sulfones, generating significant heat and pressure.[1]
Bicyclic Amine Nitrogen at position 9Nitrogen Oxide (NOx) Precursor. Upon incineration, this generates NOx gases.[1] Requires incineration facilities with appropriate scrubbers.[1]
Ketone Carbonyl at position 7Peroxide Sensitivity. While less reactive than aldehydes, cyclic ketones can facilitate peroxide formation if mixed with hydrogen peroxide or certain ethers in waste drums.[1]
HCl Salt HydrochlorideAcidity & Corrosivity. The salt form is acidic.[1] Mixing with strong bases (e.g., Sodium Hydroxide) will liberate the "free base" amine, potentially increasing volatility and odor.[1]

Pre-Disposal Stabilization & Segregation[1]

Trustworthiness Check: This protocol relies on a "Segregation by Reactivity" system rather than just "Segregation by State."[1]

A. Incompatibility Alert (CRITICAL)

Under NO circumstances should this compound be added to a waste container containing:

  • Concentrated Nitric Acid: Explosive oxidation risk.[1]

  • Hydrogen Peroxide / Organic Peroxides: Violent oxidation of the sulfur bridge.[1]

  • Strong Bases (NaOH, KOH): Liberates the free amine, altering the waste stream's pH and volatility profile.[1]

B. Waste Stream Assignment[1][3]
  • Primary Stream: Solid Hazardous Waste (Halogenated/Sulfur-Bearing).[1]

  • Secondary Stream (if dissolved): Aqueous Acidic Waste or Organic Solvent Waste (Non-oxidizing).[1]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Substance (Preferred)

Best practice dictates keeping the substance in its stable HCl salt form.[1]

  • Containment: Transfer the solid into a clear, chemically resistant polyethylene or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl"[1][3][4]

    • Hazards: "Irritant," "Acidic Solid."[1]

  • Secondary Containment: Place the sealed jar into a larger, resealable bag (Ziploc type) to prevent dust generation in the main waste drum.

  • Lab Packing: Place the double-bagged container into a Lab Pack drum destined for incineration.

    • Note: Ensure the Lab Pack inventory explicitly lists "Sulfur-containing organic salt" to alert the incineration facility.[1]

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

If the compound is dissolved in solvent (e.g., Methanol, DCM).[1]

  • pH Check: Verify the pH of the solution.[1] If < 2, it may need to be tagged as "Corrosive."[1]

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum.[1]

    • Halogenated Solvents (DCM, Chloroform): Use the "Halogenated Waste" stream.[1][5]

    • Non-Halogenated (Methanol, Ethanol):[1] Use the "Non-Halogenated Organic" stream.[1]

  • Segregation: DO NOT pour into a "General Organic Waste" drum if that drum is suspected to contain oxidizers.[1]

  • Log It: Record the volume and concentration on the waste log.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for safe disposal, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid DoubleBag Double Bag / Secondary Containment Solid->DoubleBag LabPack Place in Lab Pack Drum (Tag: Sulfur/Nitrogen Organic) DoubleBag->LabPack Incineration Final Disposal: High-Temp Incineration w/ Scrubbers LabPack->Incineration SolventCheck Identify Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH) SolventCheck->NonHalo OxidizerCheck CRITICAL CHECK: Is waste stream free of Oxidizers? Halo->OxidizerCheck NonHalo->OxidizerCheck Segregate SEGREGATE: Do NOT mix. Start new container. OxidizerCheck->Segregate No (Unsafe) Combine Combine in Appropriate Waste Stream OxidizerCheck->Combine Yes (Safe) Segregate->Incineration Combine->Incineration

Caption: Operational decision tree for segregating 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl waste based on physical state and solvent compatibility.

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

EventImmediate ActionRationale
Spill (Solid) Dampen with inert absorbent (vermiculite) to prevent dust.[1] Sweep gently.[1]Prevents inhalation of the HCl salt dust, which is a respiratory irritant.
Spill (Liquid) Absorb with sand or vermiculite.[1] Do not use sawdust. Sawdust is organic; if the solution contains other reactive chemicals, it could ignite.[1]
Skin Contact Wash with soap and copious water for 15 mins.[1]The HCl salt is acidic and can cause chemical burns or dermatitis.[1]
Fire Use CO2, Dry Chemical, or Foam.[1] Wear SCBA. Combustion produces Sulfur Oxides (SOx) and Hydrogen Chloride (HCl) gas.[1]

Regulatory Framework (RCRA Context)

While this specific research chemical may not have a dedicated "P" or "U" list code under the US EPA Resource Conservation and Recovery Act (RCRA), it must be characterized by the generator.[1]

  • Characteristic Waste: If the pH of an aqueous solution is < 2.0, it carries the D002 (Corrosivity) code.[1]

  • Toxic Constituents: Due to the sulfur and nitrogen content, the preferred disposal method is Incineration at a permitted facility (TSDF) capable of handling halogenated and sulfur-bearing organics.[1]

  • Generator Responsibility: You must determine if the waste meets local toxicity definitions.[1] When in doubt, manage as Non-Specific Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.).[1] Compound Summary: 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (Structural Analog for Hazard Inference).[1] National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 2
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
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